4'-Bromochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28483. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDTKUBDZUMNH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030922 | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-27-2, 22966-23-0 | |
| Record name | 4'-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 4'-Bromochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromochalcone, with the systematic name (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the bromo- substituent on one of the phenyl rings significantly influences the molecule's physicochemical properties and biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrO | [1][2] |
| Molecular Weight | 287.15 g/mol | [1][2] |
| CAS Number | 2403-27-2 | [2][3][4] |
| Appearance | Pale yellow crystalline solid | [5] |
| Melting Point | 104-105 °C | [6] |
| Boiling Point (Calculated) | 398.3 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water | |
| logP (Calculated) | 4.345 |
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR |
| The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and vinylic protons. The exact chemical shifts can be influenced by the solvent used. In a typical spectrum, the vinylic protons (Hα and Hβ) of the enone moiety appear as doublets with a coupling constant (J) of approximately 15.7 Hz, which is characteristic of a trans configuration. The aromatic protons resonate in the downfield region. |
| ¹³C NMR |
| The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The spectrum will show distinct peaks for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon attached to the bromine atom will also have a characteristic chemical shift. |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| Carbonyl (C=O) stretch (conjugated) | ~1658-1660 |
| C=C stretch (ethylenic) | ~1605 |
| C=C stretch (aromatic) | ~1489 |
| C-H stretch (aromatic) | ~3024 |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 4-bromoacetophenone in ethanol in a flask equipped with a stirrer.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution.
-
The precipitate is collected by vacuum filtration, washed with cold water to remove excess base, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
A workflow for the synthesis and purification is depicted below.
Characterization Protocols
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction and to assess the purity of the final product. A common mobile phase (eluent) is a mixture of n-hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the retention time of the synthesized product and to confirm its molecular weight. Typical GC conditions might involve an injector temperature of 280°C and a suitable column like Rtx-5MS.[6]
Biological Activity and Signaling Pathway
Chalcones, including this compound and its derivatives, have been reported to exhibit a range of biological activities, including anticancer effects. One of the key mechanisms underlying the anticancer activity of some brominated chalcones is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).
The diagram below illustrates the proposed signaling pathway for ROS-mediated apoptosis induced by brominated chalcone derivatives.
References
- 1. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 2. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
A Comprehensive Technical Guide to 4'-Bromochalcone: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Bromochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides a detailed protocol for its synthesis, and explores its role in biological signaling pathways, making it a valuable resource for professionals in research and drug development.
Core Data Presentation
Quantitative and qualitative data for this compound are summarized in the table below, offering a clear and concise reference for its key properties.
| Identifier | Value | Reference |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |
| Synonyms | This compound, 1-(4-Bromophenyl)-3-phenyl-propenone | [1] |
| CAS Number | 2403-27-2, 22966-23-0 | [1][2] |
| Molecular Formula | C₁₅H₁₁BrO | [1][2] |
| Molecular Weight | 287.15 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 98 - 105 °C | |
| Purity | ≥ 98% (HPLC) |
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with a benzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
4'-Bromoacetophenone (1.0 mmol, 199.0 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg), pulverized
-
Ethanol (0.5 mL)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dichloromethane (for TLC eluent)
Procedure:
-
In a suitable reaction vessel, dissolve 4'-bromoacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (0.5 mL).
-
To this solution, add pulverized potassium hydroxide (1.0 mmol).
-
The reaction mixture is then stirred vigorously at room temperature (25°C) for approximately 3 minutes.[3]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using dichloromethane as the eluent.
-
Upon completion of the reaction, the mixture is poured into cold water to precipitate the crude product.
-
The resulting solid is collected by vacuum filtration.
-
The collected solid is washed thoroughly with water to remove any remaining base and other water-soluble impurities.
-
The purified this compound is then dried under vacuum to yield a pale yellow crystalline solid.
Biological Significance and Signaling Pathways
Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] These effects are often attributed to their interaction with various cellular signaling pathways. While the specific pathways for this compound are a subject of ongoing research, the activities of related chalcones provide insights into its potential mechanisms of action.
Potential Signaling Pathway Involvement
Chalcones have been shown to modulate inflammatory responses by inhibiting key enzymes in the arachidonic acid metabolic pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] Furthermore, some chalcones are known to influence the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation and survival.[5]
Illustrative Signaling Pathway Diagram
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3] The introduction of a halogen, such as bromine, can significantly modulate the physicochemical properties and therapeutic potential of the chalcone core.[1] This guide provides a detailed overview of the synthesis and characterization of a key derivative, 4'-Bromochalcone, focusing on the widely used Claisen-Schmidt condensation. It offers comprehensive experimental protocols and in-depth analysis of spectroscopic data for researchers engaged in drug discovery and organic synthesis.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation .[1][4] This base-catalyzed reaction involves the aldol condensation of an aromatic ketone (possessing α-hydrogens) with an aromatic aldehyde (lacking α-hydrogens), followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[1] For the synthesis of this compound, the reactants are 4-bromoacetophenone and benzaldehyde.[1][5]
The reaction can be performed using conventional heating or accelerated significantly with microwave irradiation, a method aligned with the principles of green chemistry.[1][5]
Caption: General schematic of the Claisen-Schmidt condensation for this compound synthesis.
Experimental Protocols
Method A: Conventional Synthesis
This protocol is based on a standard room temperature stirring method.[5]
-
Preparation: Dissolve 4-bromoacetophenone (e.g., 2.5 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Benzaldehyde: To the stirring solution, add benzaldehyde (e.g., 2.5 mmol).
-
Catalysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the mixture.[5]
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for approximately 3 hours.[5] The formation of a precipitate indicates product formation.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH 7).
-
Purification: Dry the crude product in a desiccator. Further purify the compound by recrystallization from ethanol to obtain the final product.[5]
Method B: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.[5]
-
Preparation: In a microwave-safe vessel, combine 4-bromoacetophenone and benzaldehyde in the presence of a base catalyst (e.g., NaOH) and a minimal amount of a suitable solvent like ethanol.
-
Irradiation: Subject the reaction mixture to microwave irradiation. A reported condition is a power of 140 watts for as little as 45 seconds.[1][5]
-
Work-up and Isolation: After irradiation and cooling, add ice water to the mixture to precipitate the product. Filter the solid using a Buchner funnel and wash with cold water until neutral.
-
Purification: Dry the crude product and recrystallize from ethanol to yield pure this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |
| Molecular Formula | C₁₅H₁₁BrO | [6] |
| Molecular Weight | 287.15 g/mol | [1] |
| Appearance | Yellowish solid/crystals | [5] |
| Melting Point | 103-107 °C | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3024 | Aromatic C-H Stretch | [1] |
| 1658-1660 | C=O Stretch (Conjugated Ketone) | [1][7] |
| ~1605 | C=C Stretch (Ethylenic) | [1] |
| ~1489 | Aromatic C=C Stretch | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1] Chemical shifts are reported in parts per million (ppm).
¹H NMR Spectral Data (CDCl₃ Solvent)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ~7.82 | Doublet | ~15.7 | Hβ (Vinylic Proton) | [1] |
| ~7.47 | Doublet | ~15.7 | Hα (Vinylic Proton) | [1] |
| 7.46-8.10 | Multiplet | - | Aromatic Protons | [1] |
The large coupling constant (~15.7 Hz) for the vinylic protons is characteristic of a trans configuration across the double bond.[1]
¹³C NMR Spectral Data (Acetone-d₆ Solvent)
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~189.5 | C=O (Carbonyl) | [1] |
| ~144.9 | Cβ (Vinylic Carbon) | [1] |
| ~122.5 | Cα (Vinylic Carbon) | [1] |
| 128.5 - 138.2 | Aromatic Carbons | [1][7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8]
| Ion | m/z | Reference |
| [M]⁺ | 286 | [6] |
| [M+2]⁺ | 288 | [6] |
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required specifications of purity and identity.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The Claisen-Schmidt condensation provides a reliable and straightforward route to this compound. Both conventional and microwave-assisted methods can yield the product in high purity after recrystallization. The structural identity and purity of the synthesized compound are unequivocally confirmed through a combination of melting point determination and spectroscopic analyses, including IR, NMR, and mass spectrometry. The well-defined protocols and characterization data presented in this guide serve as a valuable resource for researchers utilizing this compound as a building block for novel therapeutic agents and other advanced organic materials.
References
- 1. This compound | 22966-23-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. This compound | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. odinity.com [odinity.com]
- 8. researchgate.net [researchgate.net]
4'-Bromochalcone crystal structure and analysis.
An In-depth Technical Guide to the Crystal Structure and Analysis of 4'-Bromochalcone
Introduction
This compound, with the chemical formula C₁₅H₁₁BrO, is a derivative of chalcone, a class of open-chain flavonoids.[1] Chalcones serve as versatile precursors in the synthesis of various heterocyclic compounds and are investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The presence of an α,β-unsaturated carbonyl system and a bromine atom makes this compound a valuable synthetic building block in organic chemistry and a subject of interest in drug development.[2] This guide provides a comprehensive overview of its crystal structure, synthesis, and analytical characterization.
Crystal Structure and Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound. The compound crystallizes in the monoclinic system.[2][4] The crystal structure reveals a non-planar molecule, with the arrangement and packing in the crystal lattice governed by various intermolecular interactions.[2]
Below is a summary of the crystallographic data for this compound, as reported in the literature. It is important to note that minor variations in cell parameters can occur depending on the specific crystallization conditions.[2]
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₁BrO | [2] |
| Molecular Weight | 287.15 g/mol | [5][6] |
| Crystal System | Monoclinic | [2][4] |
| Space Group | P2₁/c (or C 1 c 1 as per COD 2000970) | [2][5] |
| a (Å) | 29.027 | [2][5] |
| b (Å) | 7.26 | [2][5] |
| c (Å) | 5.917 | [2][5] |
| α (°) | 90 | [2][5] |
| β (°) | 101.38 | [2][5] |
| γ (°) | 90 | [2][5] |
| Z | 4 | [2][5] |
Experimental Protocols and Methodologies
Synthesis via Claisen-Schmidt Condensation
The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[7]
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 4-bromoacetophenone and benzaldehyde in a suitable solvent, such as ethanol.
-
Catalysis: Add a base catalyst, typically a pulverized form of potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The crude product is collected by vacuum filtration.
-
Purification: The collected solid is purified by recrystallization, commonly from ethanol, to yield pure crystals of this compound.
Single-Crystal X-ray Diffraction
This technique provides definitive data on the molecular structure and crystal packing.
Protocol:
-
Crystal Selection: A suitable, high-quality single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant low temperature (e.g., 120 K) and exposed to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å) using a diffractometer.[1] Diffraction data (reflections) are collected over a range of angles.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods, often with software packages like SHELXT.[1]
-
Structure Refinement: The initial structural model is refined by least-squares minimization (e.g., using SHELXL) to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.[1]
Spectroscopic and Analytical Characterization
A suite of spectroscopic methods is used to confirm the identity and structure of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed information about the hydrogen and carbon environments in the molecule. Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the chalcone backbone and the positions of substituents.
2. Mass Spectrometry (MS):
-
Methodology: MS is used to determine the molecular weight and fragmentation pattern. The analysis reveals a molecular ion peak [M]⁺ at m/z 286 and a characteristic isotopic peak [M+2]⁺ at m/z 288 with a nearly 1:1 intensity ratio, which confirms the presence of a single bromine atom.[2] A significant fragment corresponding to the loss of the bromine atom ([M-Br]⁺) is observed at m/z 207.[2]
| m/z Value | Assignment |
| 286, 288 | [M]⁺, [M+2]⁺ (Molecular Ion) |
| 207 | [M-Br]⁺ |
3. Vibrational Spectroscopy (FT-IR):
-
Methodology: Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. A sample (often prepared as a KBr pellet) is scanned with infrared radiation. The resulting spectrum shows characteristic absorption bands for the carbonyl (C=O) stretching, aromatic C=C bonds, and C-Br bond.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Methodology: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed. This compound and related derivatives typically exhibit a strong absorption band (π → π* transition) in the 312-327 nm range.[7]
Potential Signaling Pathway Activation
Chalcone derivatives are known for their antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular defense mechanisms.[2] One critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.
This pathway represents a key cellular defense mechanism against oxidative stress.[2] Compounds like this compound that can activate this pathway are of significant interest in the development of drugs for diseases associated with oxidative damage.[2]
References
- 1. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]
- 2. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromochalcone | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]
- 7. This compound | 22966-23-0 | Benchchem [benchchem.com]
The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers
Introduction: Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, 4'-Bromochalcone derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The presence of a bromine atom at the 4'-position of the chalcone backbone often enhances the lipophilicity and potency of these molecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this field.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.
One study reported that the brominated chalcone derivative, H72, demonstrated potent activity against gastric cancer cell lines with IC50 values ranging from 3.57 to 5.61 μM[1][2]. This compound was found to induce the generation of reactive oxygen species (ROS), leading to the activation of the caspase-9/3 cascade and mitochondria-mediated apoptosis. Furthermore, H72 upregulated the expression of death receptors DR4 and DR5[1].
Another derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), was found to have an IC50 value of 53 µM on HeLa cervical cancer cells[3][4]. This compound was observed to induce apoptosis and suppress the expression of the anti-apoptotic protein Bcl-2[3][4]. The suppression of Bcl-2 suggests the involvement of the mitochondrial pathway in the apoptotic process[4].
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| H72 | MGC803 (Gastric) | 3.57 | [1][2] |
| H72 | HGC27 (Gastric) | - | [1][2] |
| H72 | SGC7901 (Gastric) | 5.61 | [1][2] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa (Cervical) | 53 | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
An indole-based chalcone derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was shown to reverse the increased levels of reactive oxygen species (ROS), prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. It also downregulated the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Toll-like receptor-4 (TLR-4), and inhibited the nuclear translocation of NF-κB[5].
Table 2: Anti-inflammatory Activity of a this compound Derivative
| Compound | Model | Effect | Reference |
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | LPS-activated RAW264.7 cells | Inhibition of NO, PGE2, ROS, iNOS, COX-2, TLR-4, and NF-κB translocation | [5] |
Experimental Protocol: Inhibition of Nitric Oxide Production
-
Cell Culture: Seed RAW264.7 macrophages in a 24-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Quantification: Measure the absorbance at 540-550 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Enzyme Inhibitory Activity
This compound derivatives have also been investigated for their ability to inhibit various enzymes, including those implicated in neurodegenerative diseases.
Several morpholine-based chalcones were synthesized and evaluated for their inhibitory activities against monoamine oxidases (MAOs) and acetylcholinesterase (AChE). One derivative with a bromo substituent at the para position of the chalcone B ring showed moderate AChE inhibition[6]. Another study on coumarin-chalcone hybrids also reported on their AChE and MAO-B inhibitory potentials[7].
Table 3: Enzyme Inhibitory Activity of Selected Chalcone Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
| Morpholine-based chalcones (with bromo substituent) | Acetylcholinesterase (AChE) | Moderate inhibition | [6] |
| Coumarin-chalcone hybrids | Acetylcholinesterase (AChE) | Weak to moderate inhibition | [7] |
| Coumarin-chalcone hybrids | Monoamine Oxidase B (MAO-B) | Potent inhibition | [7] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Synthesis of this compound Derivatives
The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Dissolution: Dissolve an equimolar amount of 4'-bromoacetophenone and a suitable aromatic aldehyde in a solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Pour the reaction mixture into cold water or an acidic solution to precipitate the chalcone product.
-
Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol).
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Brominated Chalcones: A Tale of Synthesis, Discovery, and Therapeutic Potential
A comprehensive exploration into the discovery, history, and evolving biological significance of brominated chalcones for researchers, scientists, and drug development professionals.
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These molecules can be isolated from various plants or synthesized through methods like the classic Claisen-Schmidt condensation. The versatile scaffold of chalcones has established them as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The continuous quest for enhanced pharmacological potency has led to the exploration of various structural modifications of the chalcone backbone. Among these, the introduction of halogen atoms, particularly bromine, has emerged as a significant strategy to modulate and often enhance the biological efficacy of these compounds. This technical guide delves into the discovery and history of brominated chalcones, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Discovery and Early History
While the synthesis of the basic chalcone framework dates back to the late 19th century through the work of Claisen and Schmidt, the specific history of brominated chalcones is less a single, defined discovery and more an evolution of chemical synthesis and pharmacological screening. Early organic chemistry work in the 20th century undoubtedly included the synthesis of various halogenated aromatic compounds, and it is likely that simple brominated chalcones were prepared as part of broader chemical explorations.
A pivotal moment in the history of these compounds was the development and refinement of the Claisen-Schmidt condensation in the presence of a base, which provided a straightforward and efficient method for synthesizing a diverse library of chalcone derivatives. This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. The deliberate synthesis of brominated chalcones for the purpose of biological evaluation gained momentum as structure-activity relationship (SAR) studies became more prevalent in medicinal chemistry. Researchers began to systematically introduce different substituents onto the aromatic rings of the chalcone scaffold to investigate their effects on biological activity.
The inclusion of a bromine atom, a halogen with a moderate size and electronegativity, was found to significantly influence the lipophilicity, electronic properties, and steric profile of the chalcone molecule. These modifications, in turn, affect the compound's ability to cross cell membranes, interact with biological targets, and exert its therapeutic effects. While a singular "discovery" paper for the first brominated chalcone is not readily identifiable, the patent literature and early publications on the synthesis of flavonoid derivatives likely hold the earliest examples. For instance, a Chinese patent (CN104072349A) describes a detailed method for the preparation of bromine-containing chalcone derivatives, highlighting their importance as intermediates in the synthesis of other flavonoids like 6-bromo-flavones[1]. This indicates a long-standing interest in these compounds, at least from a synthetic chemistry perspective. The true "discovery" of their potential, however, lies in the cumulative findings of numerous studies that have demonstrated their potent biological activities, which will be detailed in the subsequent sections.
Quantitative Data on Biological Activities
The introduction of bromine atoms at various positions on the aromatic rings of the chalcone scaffold has been shown to significantly impact their biological potency. The following tables summarize the quantitative data from various studies, showcasing the anticancer and antimicrobial activities of several brominated chalcone derivatives.
Table 1: Anticancer Activity of Brominated Chalcones (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| H72 (Compound 19) | MGC803 (Gastric) | 3.57 | [2] |
| H72 (Compound 19) | HGC27 (Gastric) | ~5.61 | [2] |
| H72 (Compound 19) | SGC7901 (Gastric) | ~5.61 | [2] |
| CH-0y (2-bromo substitution) | S. aureus (various strains) | 15.625 - 62.5 | |
| CH-0y (2-bromo substitution) | E. faecium | 31.25 - 62.5 | |
| CH-0w (2-chloro substitution) | S. aureus (various strains) | 31.25 - 125 | |
| CH-0w (2-chloro substitution) | E. faecium & E. faecalis | 62.5 |
Table 2: Antimicrobial Activity of Brominated Chalcones (MIC values in µM)
| Compound | Microbial Strain | MIC (µM) | Reference |
| CH-0y (2-bromo substitution) | S. epidermidis | 15.625 | |
| CH-0y (2-bromo substitution) | S. lugdunensis | 15.625 |
Key Mechanisms of Action
Brominated chalcones exert their biological effects through a variety of mechanisms, primarily targeting pathways involved in cell proliferation, survival, and microbial resistance.
Induction of ROS-Mediated Apoptosis
A prominent mechanism of action for several anticancer brominated chalcones is the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can lead to oxidative stress, damaging cellular components and activating signaling cascades that culminate in programmed cell death.
The diagram below illustrates the general pathway of ROS-mediated apoptosis that can be initiated by brominated chalcones.
Caption: ROS-Mediated Apoptotic Pathway.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Some brominated chalcones have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its assembly into functional microtubules.
The following diagram depicts the process of microtubule disruption by brominated chalcones.
Caption: Microtubule Polymerization Inhibition.
Inhibition of Efflux Pumps
In the context of antimicrobial and anticancer therapy, a significant challenge is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that act as efflux pumps to expel therapeutic agents from the cell. Some brominated chalcones have demonstrated the ability to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics or chemotherapeutic drugs. The exact mechanism of inhibition is still under investigation but is thought to involve competitive or non-competitive binding to the transporter proteins.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of brominated chalcones, based on established protocols in the field.
Synthesis of a Brominated Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of a 2'-hydroxy-5'-bromo-chalcone derivative.
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) aqueous solution (20-30%)
-
Diluted hydrochloric acid (HCl)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Dropping funnel
-
Beakers
-
Filter paper and funnel
Procedure:
-
Dissolve 5'-bromo-2'-hydroxyacetophenone in ethanol in a round-bottom flask. The mass ratio of ethanol to the acetophenone should be approximately 1:1 to 2:1[1].
-
In a separate beaker, dissolve the desired aromatic aldehyde in ethanol. The mass ratio of ethanol to the aldehyde should be approximately 1:2 to 1:3[1].
-
At room temperature (25 °C), begin stirring the ethanolic solution of 5'-bromo-2'-hydroxyacetophenone and slowly add the aqueous NaOH solution dropwise. Continue stirring for 30 minutes. The molar ratio of the acetophenone to NaOH should be between 1:2 and 1:5[1].
-
Heat the reaction mixture to 35-40 °C.
-
Slowly add the ethanolic solution of the aromatic aldehyde dropwise to the reaction mixture while maintaining the temperature. The molar ratio of the acetophenone to the aldehyde should be between 1.2:1 and 1.4:1[1].
-
Allow the reaction to proceed for 2-5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction solution by slowly adding diluted HCl until the pH reaches 5-6. This will cause the product to precipitate.
-
Filter the solid product using a funnel and filter paper.
-
Wash the collected solid with distilled water until the filtrate is neutral.
-
Dry the purified brominated chalcone derivative. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Brominated chalcone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Prepare serial dilutions of the brominated chalcone in the culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells (both treated and untreated) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells in ethanol for at least 30 minutes at 4 °C (can be stored at -20 °C for longer periods).
-
Centrifuge the fixed cells to remove the ethanol and wash them once with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive (less common)
-
Conclusion
The journey of brominated chalcones from their synthesis as chemical curiosities to their recognition as potent biological agents is a testament to the power of medicinal chemistry and structure-activity relationship studies. The strategic incorporation of bromine atoms into the chalcone scaffold has yielded a plethora of derivatives with enhanced anticancer and antimicrobial activities. Their multifaceted mechanisms of action, including the induction of ROS-mediated apoptosis, disruption of microtubule dynamics, and inhibition of efflux pumps, make them promising candidates for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new brominated chalcone derivatives, contributing to the ongoing exploration of their therapeutic potential. As our understanding of the intricate signaling pathways they modulate deepens, brominated chalcones are poised to play an increasingly important role in the development of novel therapies for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 4'-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4'-Bromochalcone, a versatile intermediate in the development of novel therapeutic agents. This document outlines the significant advantages of microwave irradiation over conventional heating methods, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.
The traditional synthesis of chalcones via the Claisen-Schmidt condensation often requires prolonged reaction times under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction, offering rapid and efficient heating, which leads to a significant reduction in reaction time and often cleaner reaction profiles with higher yields.
Comparison of Synthesis Methods
Microwave-assisted synthesis offers substantial improvements in efficiency and sustainability compared to conventional heating methods for the synthesis of this compound.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 45 seconds[1] | 3 hours[1] |
| Yield | ~89.39%[1] | ~94.61%[1] |
| Energy Input | Localized and efficient heating of reactants | Bulk heating of the reaction vessel and solvent |
| Solvent Usage | Can often be performed under solvent-free or reduced solvent conditions | Typically requires a solvent |
| Environmental Impact | Lower energy consumption and potential for less solvent waste | Higher energy consumption and solvent waste |
Experimental Protocols
The following protocols detail the synthesis of this compound using both microwave-assisted and conventional methods, based on the Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde.
Materials and Equipment
-
4-Bromoacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware (round-bottom flasks, beakers, etc.)
-
Magnetic stirrer
-
Filtration apparatus (Buchner funnel)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Microwave-Assisted Synthesis Protocol
-
In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol. Stir the mixture at room temperature for 5 minutes until the solid is completely dissolved.[1]
-
Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.
-
Slowly add 1.5 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture.
-
Place the flask in a microwave reactor and irradiate at 140 watts for 45 seconds.[1]
-
After irradiation, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water until the filtrate is neutral (pH 7).
-
Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol.
Conventional Synthesis Protocol
-
In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol and stir for 5-10 minutes at room temperature until fully dissolved.[1]
-
Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.
-
Add 1.5 mL of a 10% aqueous NaOH solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.[1]
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash with cold water until the pH of the filtrate is neutral.
-
Dry the purified product. Recrystallization from ethanol can be performed if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Observed Data |
| Melting Point | 103-107 °C[1] |
| FT-IR (cm⁻¹) | ~3024 (aromatic C-H stretch), ~1658-1660 (conjugated C=O stretch), ~1605 (ethylenic C=C stretch), ~1489 (aromatic C=C stretch) |
| ¹H-NMR (CDCl₃, ppm) | δ ~7.82 (d, 1H, Hβ, J ≈ 15.7 Hz), δ ~7.47 (d, 1H, Hα, J ≈ 15.7 Hz), aromatic protons in their expected regions. |
| ¹³C-NMR (ppm) | δ ~189.1 (C=O), δ ~145.4 (Cβ), δ ~128.1 (Cα), other peaks corresponding to aromatic carbons.[1] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 287.[1] |
Visualizations
Microwave-Assisted Synthesis Workflow
References
Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Bromochalcone is a key intermediate in the synthesis of various biologically active compounds, including flavonoids and other heterocyclic molecules. Its basic structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, makes it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Proper purification of the crude product is essential to ensure the reliability and reproducibility of subsequent experimental results. This document provides a detailed protocol for the purification of this compound using recrystallization, a fundamental technique for purifying solid organic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound. Yields can vary based on the initial synthesis method.
| Parameter | Value | Reference |
| Product Name | This compound | N/A |
| Molecular Formula | C₁₅H₁₁BrO | [1] |
| Molecular Weight | 287.15 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Typical Synthesis Yield | 65% to 94.61% | [3][4] |
| Melting Point (Purified) | 109.8 °C | [1][2] |
| Recrystallization Solvent | Ethanol (95%) | [3][4] |
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for purifying crude this compound synthesized via methods such as the Claisen-Schmidt condensation.[5][6]
3.1. Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice/water bath
-
Spatula
-
Desiccator or vacuum oven
3.2. Procedure
-
Dissolution:
-
Place the crude this compound powder into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with continuous stirring. Add small portions of 95% ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove the flask from the hot plate.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
To maximize crystal formation, subsequently place the flask in an ice/water bath for at least 30 minutes.[3]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the Büchner funnel while the vacuum is applied.
-
-
Washing and Drying:
-
Wash the collected crystals with a small volume of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Continue to pull air through the funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a low temperature.[4]
-
-
Confirmation of Purity:
Workflow and Visualization
The following diagram illustrates the key stages of the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Antimicrobial Screening of 4'-Bromochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the antimicrobial screening of 4'-bromochalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of this unsaturated ketone group is largely responsible for their diverse biological activities, including antimicrobial properties.[2] Structural modifications, such as the introduction of a bromine atom at the 4'-position of the chalcone scaffold, can significantly influence their antimicrobial efficacy. This document outlines the synthesis and antimicrobial evaluation of these derivatives against a panel of pathogenic bacteria.
Data Presentation
The antimicrobial activity of synthesized this compound derivatives is summarized below. The data is compiled from various studies and presented for comparative analysis.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition)
| Compound | Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| 1 | 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | 11 ± 0.3 | [3] |
| 2 | 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | 15 ± 0.7 | [3] |
| 3 | 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL (MIC) | [1] |
Note: The disc diameter is included in the zone of inhibition measurement.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 62.50 - 1000 | [4] |
| 5 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.50 - 1000 | [4] |
| 6 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 62.50 - 1000 | [4] |
| 7 | (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 62.50 - 1000 | [4] |
| 8 | B-ring fluoro or trifluoro-substituted chalcones | S. aureus ATCC 29213 | 7.81–250 | [5] |
| 9 | B-ring fluoro or trifluoro-substituted chalcones | S. pneumoniae ATCC 49619 | 7.81–250 | [5] |
| 10 | B-ring fluoro or trifluoro-substituted chalcones | E. coli ATCC 25922 | 7.81–250 | [5] |
| 11 | B-ring fluoro or trifluoro-substituted chalcones | P. aeruginosa ATCC 27853 | 7.81–250 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of this compound derivatives. The Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriate acetophenone and an aromatic aldehyde.[6]
Materials:
-
4-Bromoacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 4-bromoacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask with stirring.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl, which will cause the chalcone derivative to precipitate out as a solid.[6]
-
Filter the crude product under reduced pressure and wash it with cold water until the pH is neutral.[3]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.[3]
-
Characterize the synthesized compound using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[6][7]
Caption: Workflow for the synthesis of this compound derivatives.
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[3]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria[2]
-
Sabouraud Dextrose Agar (SDA) for fungi[2]
-
Sterile Petri dishes
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (DMSO)
Procedure:
-
Prepare MHA or SDA plates.
-
Prepare a stock solution of the synthesized chalcones by dissolving them in DMSO.[3] Further dilutions can be made to achieve the desired test concentrations (e.g., 1000 µg/ml, 500 µg/ml, 250 µg/ml, and 50 µg/ml).[2]
-
Inoculate the microbial culture, adjusted to a 0.5 McFarland standard, onto the surface of the agar plates using a sterile swab to create a lawn.
-
Punch wells of a specific diameter (e.g., 4 mm) into the agar plates.[2]
-
Add a defined volume (e.g., 20 µl) of the test compound solution into each well.[2]
-
Include a positive control (standard antibiotic) and a negative control (DMSO) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[2]
-
Measure the diameter of the zone of inhibition around each well in millimeters. The zone of inhibition is a clear area where microbial growth is inhibited.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Microbial inoculum adjusted to the appropriate concentration
-
Multichannel micropipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (standard antibiotic)
-
Negative control (broth with DMSO)
-
Growth control (broth with inoculum)
Procedure:
-
Dissolve the synthesized chalcones in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivatives in the appropriate broth medium to obtain a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (antibiotic), a negative control (broth with DMSO to check for solvent toxicity), and a growth control (broth with inoculum only) in separate wells.
-
Incubate the microtiter plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vitro Anticancer Activity of 4'-Bromochalcone on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in cancer research due to their diverse pharmacological activities. Among these, 4'-Bromochalcone and its derivatives have demonstrated promising in vitro anticancer effects across a range of human cancer cell lines. These compounds have been shown to induce cytotoxicity, trigger programmed cell death (apoptosis), and halt cell cycle progression, suggesting their potential as lead compounds for the development of novel anticancer therapeutics. This document provides a summary of the quantitative data on the anticancer activity of this compound and related derivatives, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The in vitro anticancer activity of this compound and its derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for cytotoxicity. The following tables summarize the reported IC50 values.
Table 1: Cytotoxic Activity of 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 45 | |
| HeLa | Cervical Cancer | 53 |
Table 2: Cytotoxic Activity of Brominated Chalcone Derivative H72
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 3.57 - 5.61 | |
| HGC27 | Gastric Cancer | 3.57 - 5.61 | |
| SGC7901 | Gastric Cancer | 3.57 - 5.61 | |
| GES-1 | Non-malignant Gastric Epithelial | Less cytotoxic than on cancer cells |
Table 3: Cytotoxic Activity of a 3-Bromobenzylidenechromanone Derivative (Compound 4a)
| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |
| K562 | Human Erythroleukemia | ≤ 3.86 | |
| MDA-MB-231 | Human Breast Cancer | ≤ 3.86 | |
| SK-N-MC | Human Neuroblastoma | ≤ 3.86 |
Table 4: Cytotoxic Activity of a Naphthalene-Chalcone Derivative (Compound 3b)
| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |
| MCF-7 | Breast Cancer | 818.18 |
Experimental Protocols
Detailed methodologies for the key experiments used to assess the anticancer activity of this compound are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells once with cold 1X PBS. Centrifuge and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (50 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.
-
Carefully discard the ethanol and wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflows
Caption: Experimental workflows for key in vitro anticancer assays.
Application Notes and Protocols: 4'-Bromochalcone in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystal growth, and nonlinear optical (NLO) properties of 4'-Bromochalcone. Detailed protocols for its preparation and characterization are included to facilitate its application in the development of advanced optical materials.
Introduction
Chalcones, belonging to the flavonoid family, are well-established as promising materials for nonlinear optical applications due to their versatile molecular structure, which allows for the tuning of their optical properties. The presence of a π-conjugated system connecting donor and acceptor groups leads to significant molecular hyperpolarizability, a key requirement for NLO activity. This compound, in particular, has been identified as a material with notable second-order NLO properties, making it a candidate for applications such as frequency conversion and optical switching.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrO | [2][3][4] |
| Molecular Weight | 287.15 g/mol | [2][3][4][5] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 98 - 105 °C | [2] |
Nonlinear Optical Properties
The nonlinear optical response of this compound has been primarily characterized by its second-harmonic generation (SHG) efficiency. For third-order NLO properties, data for a closely related brominated chalcone derivative, (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP), is presented as a reference.
| Parameter | Value | Compound | Reference |
| Second-Order NLO Properties | |||
| Second Harmonic Generation (SHG) Efficiency | 1.14 times that of Urea | This compound | [1] |
| Third-Order NLO Properties (Reference Data) | |||
| Nonlinear Refractive Index (n₂) | 2.30 x 10⁻⁷ cm²/GW | 4Br4MSP | [6][7] |
| Nonlinear Absorption Coefficient (β) | 7.49 x 10⁻³ cm/GW | 4Br4MSP | [6][7] |
| Real part of Third-Order Susceptibility (Re χ⁽³⁾) | 2.30 x 10⁻¹⁴ esu | 4Br4MSP | [6][8] |
| Imaginary part of Third-Order Susceptibility (Im χ⁽³⁾) | 1.65 x 10⁻¹⁴ esu | 4Br4MSP | [6] |
| Magnitude of Third-Order Susceptibility (|χ⁽³⁾|) | 2.83 x 10⁻¹⁴ esu | 4Br4MSP | [6] |
Note: Data for third-order NLO properties are for the related compound (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP) and should be considered as an estimation for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound using a conventional base-catalyzed Claisen-Schmidt condensation reaction.[9][10]
Materials:
-
4-Bromoacetophenone (2.5 mmol, 497.6 mg)
-
Benzaldehyde (2.5 mmol, 265.3 mg)
-
Ethanol (1.25 mL)
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel
-
Desiccator
Procedure:
-
Place 4-bromoacetophenone (497.6 mg, 2.5 mmol) into a round-bottom flask.
-
Add ethanol (1.25 mL) and stir the mixture at room temperature for 5-10 minutes until the 4-bromoacetophenone is completely dissolved.
-
Add benzaldehyde (265.3 mg, 2.5 mmol) to the solution.
-
Slowly add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Quench the reaction by pouring the mixture into ice water.
-
Place the mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with cold water until the pH of the filtrate is neutral.
-
Dry the purified product in a desiccator.
-
The final product can be further purified by recrystallization from ethanol.
Protocol 2: Crystal Growth by Slow Evaporation
This protocol outlines a general procedure for growing single crystals of this compound suitable for NLO studies.
Materials:
-
Synthesized this compound powder
-
Acetone (or a suitable solvent in which the compound has moderate solubility)
-
Beaker or crystallizing dish
-
Parafilm or aluminum foil
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in acetone at room temperature by gradually adding the solute to the solvent while stirring.
-
Once the solution is saturated, filter it to remove any undissolved impurities.
-
Transfer the clear solution to a clean beaker or crystallizing dish.
-
Cover the container with parafilm or aluminum foil and perforate it with a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free and dust-free environment at a constant temperature.
-
Monitor the setup over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size and quality have formed, carefully harvest them from the solution.
Protocol 3: Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique)
This protocol provides a general outline for measuring the SHG efficiency of this compound powder.
Apparatus:
-
High-intensity Q-switched Nd:YAG laser (λ = 1064 nm)
-
Sample holder (capillary tube or micro-cuvette)
-
Photomultiplier tube (PMT)
-
Oscilloscope
-
Filters to block the fundamental laser wavelength and transmit the second harmonic signal (532 nm)
-
Reference material with known SHG efficiency (e.g., Urea or KDP powder)
Procedure:
-
Grind the crystalline sample of this compound into a fine powder and pack it uniformly into the sample holder.
-
Mount the sample holder in the path of the Nd:YAG laser beam.
-
Direct the fundamental laser beam (1064 nm) onto the powdered sample.
-
The output signal, containing both the fundamental and the generated second-harmonic (532 nm) frequencies, is passed through a filter to block the 1064 nm light.
-
The intensity of the 532 nm light is detected by a photomultiplier tube (PMT) and the output is displayed on an oscilloscope.
-
The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal with that of a reference material (e.g., Urea) under the same experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromochalcone | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 6. acrhem.org [acrhem.org]
- 7. Study on third-order nonlinear optical properties of 4-methylsulfanyl chalcone derivatives using picosecond pulses (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. This compound | 22966-23-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Studying the Reaction Kinetics of 4'-Bromochalcone
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the experimental setup, protocols, and data analysis for studying the reaction kinetics of 4'-Bromochalcone synthesis via the Claisen-Schmidt condensation.
Introduction
This compound is a versatile precursor in the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents. Understanding the reaction kinetics of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and for the industrial-scale production of its derivatives. This document outlines the experimental setup and protocols for studying the kinetics of the base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde to form this compound.
The reaction is typically monitored using UV-Vis spectrophotometry, which leverages the formation of the conjugated chalcone system that absorbs light at a different wavelength than the reactants.
Reaction Scheme
The synthesis of this compound proceeds via a Claisen-Schmidt condensation reaction, as shown below:
Experimental Setup and Materials
Materials and Reagents
-
4-Bromoacetophenone (reactant)
-
Benzaldehyde (reactant)
-
Sodium Hydroxide (NaOH) (catalyst)
-
Ethanol (solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl) (for neutralization)
-
Standard laboratory glassware (beakers, flasks, pipettes, etc.)
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
-
Stopwatch
Preparation of Reagent Solutions
-
Stock solution of 4-Bromoacetophenone in Ethanol: Prepare a stock solution of a known concentration (e.g., 0.1 M).
-
Stock solution of Benzaldehyde in Ethanol: Prepare a stock solution of a known concentration (e.g., 0.1 M).
-
Stock solution of Sodium Hydroxide in Ethanol/Water: Prepare a stock solution of a known concentration (e.g., 1 M). The solvent composition should be the same as the reaction medium.
Experimental Protocols
Protocol for Synthesis and Isolation of this compound
This protocol is for the bulk synthesis of this compound, which can be used as a standard for calibration in the kinetic studies.
-
Dissolve 4-bromoacetophenone (e.g., 1.99 g, 10 mmol) in ethanol (e.g., 20 mL) in a flask.
-
Add benzaldehyde (e.g., 1.06 g, 10 mmol) to the solution and stir.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of 40% w/v) dropwise to the mixture while stirring vigorously.
-
Continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Filter the precipitated solid, wash with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (FTIR, NMR, Mass Spectrometry) to confirm its identity and purity.
Protocol for Kinetic Study using UV-Vis Spectrophotometry
This protocol describes how to monitor the reaction rate by observing the increase in absorbance of the this compound product over time.
-
Determine the λmax of this compound:
-
Prepare a dilute solution of the purified this compound in the reaction solvent (e.g., ethanol).
-
Scan the UV-Vis spectrum of the solution from 200-600 nm to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for monitoring the reaction.
-
-
Prepare the Reaction Mixture:
-
Set the temperature of the thermostatted cuvette holder in the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, pipette the required volumes of the stock solutions of 4-bromoacetophenone and benzaldehyde in ethanol.
-
Add the appropriate amount of solvent to reach the final desired volume (e.g., 3 mL).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
-
Initiate and Monitor the Reaction:
-
To initiate the reaction, add a small, known volume of the NaOH catalyst stock solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the reaction to proceed significantly.
-
The reaction is typically studied under pseudo-first-order conditions by using a large excess of one of the reactants (e.g., benzaldehyde).
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the pseudo-first-order rate constant (k'), plot ln(A∞ - At) vs. Time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line will be -k'.
-
Repeat the experiment at different concentrations of the reactants and catalyst, and at different temperatures to determine the order of the reaction with respect to each component and the activation energy.
-
Data Presentation
The quantitative data obtained from the kinetic studies should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of Reactant Concentration on the Rate Constant at Constant Temperature
| [4-Bromoacetophenone] (M) | [Benzaldehyde] (M) | [NaOH] (M) | Temperature (°C) | Pseudo-first-order rate constant (k') (s⁻¹) |
| 0.001 | 0.05 | 0.01 | 25 | (Experimental Value) |
| 0.002 | 0.05 | 0.01 | 25 | (Experimental Value) |
| 0.001 | 0.10 | 0.01 | 25 | (Experimental Value) |
Table 2: Effect of Temperature on the Rate Constant
| [4-Bromoacetophenone] (M) | [Benzaldehyde] (M) | [NaOH] (M) | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 0.001 | 0.05 | 0.01 | 25 | (Experimental Value) |
| 0.001 | 0.05 | 0.01 | 30 | (Experimental Value) |
| 0.001 | 0.05 | 0.01 | 35 | (Experimental Value) |
Table 3: Activation Parameters
| Parameter | Value |
| Activation Energy (Ea) (kJ/mol) | (Calculated from Arrhenius plot) |
| Pre-exponential Factor (A) | (Calculated from Arrhenius plot) |
Mandatory Visualizations
Claisen-Schmidt Condensation Mechanism
The following diagram illustrates the key steps in the base-catalyzed synthesis of this compound.
Caption: Mechanism of this compound Synthesis.
Experimental Workflow for Kinetic Study
The following diagram outlines the logical flow of the experimental procedure for the kinetic analysis.
Caption: Workflow for the Kinetic Study.
Troubleshooting & Optimization
Low yield in 4'-Bromochalcone synthesis troubleshooting.
Welcome to the Technical Support Center for 4'-Bromochalcone Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems that can lead to a low yield of this compound. Each problem is presented with potential causes and their corresponding solutions.
Problem 1: Low or No Product Formation (Incomplete Reaction)
You observe a low yield of your final product, or your reaction does not seem to proceed to completion.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | The Claisen-Schmidt condensation can take several hours to reach completion under conventional methods. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration. |
| Inadequate Catalyst Activity | The base catalyst (e.g., NaOH, KOH) may be old or have lost its potency. Use a fresh, high-purity catalyst. Ensure the catalyst is properly dissolved if using a solution. |
| Low Reaction Temperature | While some methods are performed at room temperature, gentle heating can sometimes be required to initiate or drive the reaction to completion. Consider heating the reaction mixture at a low temperature (e.g., 40-50°C) and monitoring the progress. However, be cautious as higher temperatures can promote side reactions. |
| Poor Solubility of Reactants | If the reactants, particularly 4-bromoacetophenone, are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using a suitable solvent (like ethanol) and that the reactants are fully dissolved before proceeding. |
Problem 2: Presence of Significant Impurities or Side Products
Your final product is contaminated with other substances, leading to a low yield of the pure this compound.
| Potential Cause | Recommended Solution |
| Cannizzaro Reaction | This side reaction can occur, especially at higher temperatures or with higher concentrations of the base. It is a disproportionation reaction of the aldehyde. To minimize this, maintain the recommended reaction temperature and avoid using an excessive amount of base.[1] |
| Michael Adduct Formation | The enolate of acetophenone can react with the newly formed chalcone in a Michael addition. This is more likely with a high concentration of the enolate. Ensure the dropwise addition of the base or aldehyde to the ketone solution to maintain a low concentration of the enolate. |
| Self-Condensation of Ketone | Although less common with acetophenone, self-condensation can occur under certain conditions. Following the recommended order of addition of reactants (base to a mixture of ketone and aldehyde) can help minimize this. |
| Starting Material Contamination | Impurities in the starting materials (4-bromoacetophenone and benzaldehyde) will carry through the reaction and complicate purification. Use pure starting materials. If necessary, purify the starting materials before use. |
Problem 3: Difficulty in Product Isolation and Purification
You have evidence that the reaction worked, but you are losing a significant amount of product during workup and purification.
| Potential Cause | Recommended Solution |
| Incomplete Precipitation | The product may not fully precipitate from the reaction mixture upon the addition of water. Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation. Gently scratching the inside of the flask can sometimes induce crystallization. |
| Product Loss During Washing | Washing the crude product with a solvent in which it has some solubility will lead to yield loss. Wash the filtered product with cold water to remove the base catalyst and other water-soluble impurities. Avoid using organic solvents for washing at this stage unless necessary, and if so, use a cold, non-polar solvent. |
| Inefficient Recrystallization | Choosing the wrong solvent or using too much solvent for recrystallization can result in a low recovery of the purified product. Ethanol is a commonly used solvent for the recrystallization of this compound. Use the minimum amount of hot solvent required to dissolve the crude product and allow it to cool slowly to form pure crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this compound synthesis?
A1: The yield of this compound can vary significantly depending on the synthetic method used. Conventional methods involving stirring at room temperature can provide high yields, sometimes exceeding 90%.[3] Microwave-assisted and solvent-free grinding methods have also been reported to give good to excellent yields, often with shorter reaction times.[2][4] For instance, one study reported a yield of 94.61% using a conventional method and 89.39% with microwave irradiation.[2] Another study comparing reflux and grinding methods found yields of 9.2% and 32.6%, respectively, for a related chalcone, highlighting the significant impact of the chosen method.[4][5]
Q2: Which synthetic method is best for maximizing yield?
A2: Both conventional stirring and modern techniques like microwave irradiation and solvent-free grinding can produce high yields.[2][3][4] Solvent-free grinding is often highlighted as a "green" and efficient method that can lead to higher yields by reducing by-product formation.[4] Microwave-assisted synthesis offers the advantage of significantly reduced reaction times, often from hours to minutes.[2][3] The best method for your needs will depend on the available equipment and experimental goals.
Q3: My product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of impurities in your product.[2] Pure this compound should have a sharp melting point. The presence of unreacted starting materials, side products, or residual solvent can cause this broadening. Further purification, such as recrystallization, is necessary to obtain a pure product with a sharp melting point.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.
Q5: What is the role of the base catalyst in the Claisen-Schmidt condensation?
A5: The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role in deprotonating the α-carbon of the 4-bromoacetophenone.[3] This creates an enolate ion, which is a strong nucleophile that then attacks the carbonyl carbon of the benzaldehyde, initiating the condensation reaction.
Quantitative Data Summary
The following table summarizes reported yields for this compound and related chalcone syntheses using different methods.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Stirring) | 10% NaOH | Ethanol | 3 hours | 94.61 ± 0.6793 | [2] |
| Microwave Irradiation | 10% NaOH | Ethanol | 45 seconds | 89.39 ± 0.6418 | [2] |
| Grinding (Solvent-Free) | KOH | None | 50 minutes | 32.6 | [4][5] |
| Reflux | KOH | Ethanol | Not Specified | 9.2 | [4][5] |
Key Experimental Protocols
Protocol 1: Conventional Synthesis via Stirring
This protocol is based on a typical Claisen-Schmidt condensation reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for approximately 3 hours. Monitor the reaction by TLC.
-
Product Isolation: Pour the reaction mixture into cold water. A yellow precipitate of this compound will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound.[2]
Protocol 2: Solvent-Free Synthesis via Grinding
This method offers an environmentally friendly alternative to solvent-based synthesis.
-
Reactant Preparation: In a mortar, add solid 4-bromoacetophenone (1 equivalent) and solid potassium hydroxide.
-
Grinding: Grind the mixture with a pestle for a few minutes.
-
Addition of Aldehyde: Add benzaldehyde (1 equivalent) to the mixture.
-
Reaction: Continue grinding the mixture for the recommended time (e.g., 10-15 minutes). The mixture will likely turn into a paste and solidify.
-
Product Isolation: Add cold water to the mortar and break up the solid.
-
Filtration and Washing: Filter the solid product, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the product. If necessary, recrystallize from ethanol.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Conventional Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Technical Support Center: 4'-Bromochalcone Synthesis via Claisen-Schmidt Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromochalcone using the Claisen-Schmidt condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or of insufficient concentration. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Impure Reactants: Benzaldehyde may have oxidized to benzoic acid, or 4-bromoacetophenone may be impure. | 1. Use a fresh, anhydrous base. A 10% aqueous solution of NaOH is commonly effective.[1] 2. While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time at room temperature is around 3 hours.[1] 4. Use freshly distilled benzaldehyde and ensure the purity of 4-bromoacetophenone. |
| Formation of a White Precipitate (Carboxylic Acid Salt) | Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to form benzyl alcohol and a benzoate salt. | 1. Control Base Concentration: Use the minimum effective concentration of the base. High concentrations of hydroxide favor the Cannizzaro reaction. 2. Control Temperature: Run the reaction at room temperature or below, as higher temperatures can accelerate the Cannizzaro reaction. 3. Slow Addition of Base: Add the base catalyst dropwise to the reaction mixture to avoid localized high concentrations. |
| Presence of High Molecular Weight Impurities | 1. Michael Addition: The enolate of 4-bromoacetophenone can add to the newly formed this compound (a Michael acceptor). 2. Self-Condensation of Ketone: 4-bromoacetophenone can react with its own enolate to form a self-condensation product. | 1. Use Stoichiometric Amounts of Reactants: An excess of the ketone can lead to a higher likelihood of Michael addition. 2. Maintain a Lower Temperature: This can help to control the rate of the Michael addition. 3. Gradual Addition of Ketone: Adding the 4-bromoacetophenone slowly to the mixture of benzaldehyde and base can minimize its concentration and thus reduce the rate of self-condensation. |
| Oily Product or Difficulty in Crystallization | Presence of Benzyl Alcohol: This is a co-product of the Cannizzaro side reaction and is an oil at room temperature. | 1. Purification: Wash the crude product thoroughly with cold water to remove any water-soluble byproducts. Recrystallization from ethanol is an effective method for purifying this compound.[1] 2. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used for further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The primary method for synthesizing this compound is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[2]
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions are:
-
The Cannizzaro reaction of benzaldehyde, which produces benzyl alcohol and benzoic acid. This occurs because benzaldehyde has no α-hydrogens and is subjected to a strong base.
-
The self-condensation of 4-bromoacetophenone , where two molecules of the ketone react with each other.
-
The Michael addition of the enolate of 4-bromoacetophenone to the α,β-unsaturated carbonyl system of the newly formed this compound.
Q3: How can I minimize the formation of the Cannizzaro reaction products?
A3: To minimize the Cannizzaro reaction, it is crucial to control the reaction conditions. Use a moderate concentration of the base catalyst and maintain a lower reaction temperature (room temperature is often sufficient). Adding the base slowly to the reaction mixture also helps.
Q4: What is the role of the base catalyst in the Claisen-Schmidt condensation?
A4: The base catalyst, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the 4-bromoacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.
Q5: What is a suitable solvent for this reaction?
A5: Ethanol is a commonly used solvent for the Claisen-Schmidt condensation as it can dissolve the reactants and the base catalyst.[1] Solvent-free methods, where the reactants are ground together with a solid base, have also been reported and are considered a green chemistry approach.
Q6: How can I confirm the formation and purity of my this compound product?
A6: The product can be characterized by its melting point (literature value is around 104-105°C).[1] Spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR can confirm the structure. The purity can be assessed by Thin Layer Chromatography (TLC) and by the sharpness of the melting point range.[1]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of this compound, as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 10% NaOH | Ethanol | Room Temp. | 3 hours | 94.61 | [1] |
| 10% NaOH | Ethanol | Microwave (140W) | 45 seconds | 89.39 | [1] |
| KOH | Ethanol | 25 | 3 minutes (manual shaking) | 95 | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound[1]
Materials:
-
4-bromoacetophenone
-
Benzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring until fully dissolved.
-
To this solution, add benzaldehyde (2.5 mmol).
-
Add 10% NaOH solution (1.5 mL) dropwise to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate = 5:1).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a desiccator.
-
Purify the crude this compound by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
Visualizations
Caption: Main reaction pathway for the Claisen-Schmidt condensation to form this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Optimizing reaction conditions for 4'-Bromochalcone synthesis.
Technical Support Center: 4'-Bromochalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, protocols, and data for the successful synthesis and optimization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors:
-
Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) is crucial. Ensure it is fresh and not degraded from improper storage. The concentration is also key; a 10% NaOH solution is commonly used.[1][2]
-
Reaction Time: For conventional methods at room temperature, a reaction time of at least 3 hours is recommended.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[3]
-
Temperature: While often performed at room temperature, gentle heating can sometimes drive the reaction to completion. However, excessive heat can promote side reactions.
-
Purity of Reactants: Ensure the starting materials, 4-bromoacetophenone and benzaldehyde, are pure. Impurities can inhibit the reaction or lead to unwanted byproducts.
-
Premature Precipitation: If the product precipitates too quickly from the reaction mixture, it may trap starting materials, leading to a lower isolated yield after purification. Ensure adequate stirring.
Q2: I've obtained a product, but it's difficult to purify. What are the likely impurities and what is the best purification method?
A2: The most common impurities are unreacted 4-bromoacetophenone and benzaldehyde. The most effective purification method is recrystallization, typically using ethanol.[1][4]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice/water bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Q3: The reaction doesn't seem to be starting or is proceeding very slowly. What should I check?
A3:
-
Catalyst Addition: The base catalyst should be added dropwise to the solution of the ketone and aldehyde in ethanol.[1] This ensures a controlled start to the reaction.
-
Mixing: Ensure vigorous stirring to create a homogenous reaction mixture. For solvent-free methods, this involves thoroughly grinding the reactants with a mortar and pestle.[5]
-
Enolate Formation: The reaction begins with the formation of an enolate from 4-bromoacetophenone.[1][2] If the α-protons on the acetophenone are not accessible or the base is too weak, the reaction will not initiate.
Q4: Can I use a different catalyst or solvent?
A4: Yes, while NaOH in ethanol is common, other systems are reported. Solid KOH has been used effectively in solvent-free grinding methods.[5] The choice of solvent and catalyst can significantly influence reaction efficiency and yield.[3]
Data Presentation: Synthesis Method Comparison
The following table summarizes yields obtained from different synthetic approaches for this compound.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Stirring | 10% NaOH | Ethanol | 3 hours | 94.61% | [1] |
| Microwave Irradiation | 10% NaOH | Ethanol | 45 seconds (140 W) | 89.39% | [1] |
| Aldol Condensation | Not specified | Not specified | Overnight | 65% | [4] |
| Solvent-Free Grinding | Solid KOH | None | 15 minutes | Not specified | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation[1]
This protocol is a standard method for producing this compound at room temperature.
-
Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir the mixture for 5 minutes at room temperature until all the solid has dissolved.
-
Reactant Addition: Add benzaldehyde (2.5 mmol) to the solution.
-
Catalysis: Add 10% aqueous NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress via TLC (eluent: n-hexane:ethyl acetate = 5:1).
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Place the beaker in an ice bath to encourage precipitation.
-
Isolation: Collect the solid precipitate using a Büchner funnel under vacuum. Wash the solid with cold water until the filtrate is a neutral pH.
-
Purification: Dry the crude product and then purify by recrystallization from ethanol to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis[1]
This method significantly reduces the reaction time.
-
Preparation: In a microwave-safe vessel, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Add benzaldehyde (2.5 mmol).
-
Catalysis: Add 10% aqueous NaOH solution (1.5 mL) dropwise.
-
Reaction: Place the vessel in a domestic microwave and irradiate for 45 seconds at a power of 140 watts.
-
Workup and Purification: Follow steps 5-7 from the conventional protocol above.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical pathway and experimental processes.
Caption: The Claisen-Schmidt condensation mechanism for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude 4'-Bromochalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4'-Bromochalcone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and step-by-step solutions.
Problem 1: My crude this compound is an oil or a waxy solid and fails to crystallize.
-
Question: I have completed the synthesis of this compound, but my product is a persistent oil or a low-melting, waxy solid. How can I induce crystallization to obtain a pure, solid product?
-
Answer: The oily nature of crude this compound is a common issue and can be attributed to the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice. The most common impurities are unreacted starting materials (4-bromoacetophenone and benzaldehyde) and the aldol addition intermediate. Here is a systematic approach to address this issue:
-
Initial Washing: Ensure that the crude product has been thoroughly washed with cold water after the reaction work-up. This helps to remove any residual sodium hydroxide and water-soluble byproducts.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the chalcone is sparingly soluble at room temperature, such as cold hexanes or petroleum ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.
-
Solvent for Recrystallization: If trituration fails, the next step is recrystallization. Ethanol (95%) is a commonly used and effective solvent for the recrystallization of chalcones.[1][2][3] Dissolve the oily product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Seeding: If you have a small amount of pure, solid this compound from a previous batch, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Column Chromatography: If recrystallization attempts are unsuccessful, it is likely that the impurity levels are too high. In this case, purification by column chromatography is the most effective method to separate the desired product from the starting materials and byproducts.
-
Problem 2: My purified this compound has a low and/or broad melting point.
-
Question: After recrystallization, my this compound melts over a wide range (e.g., 98-103 °C) and below the literature value (around 104-107 °C). What are the likely impurities and how can I remove them?
-
Answer: A low and broad melting point is a clear indicator of impurities. The most probable contaminants are the starting materials, 4-bromoacetophenone and benzaldehyde, as their presence disrupts the crystal lattice of the product.
-
Identification of Impurities: Use Thin Layer Chromatography (TLC) to identify the impurities. Spot the crude product, the purified product, and the starting materials (4-bromoacetophenone and benzaldehyde) on the same TLC plate. A suitable eluent system is a mixture of n-hexane and ethyl acetate (e.g., 5:1 or 9:1 v/v).[4] The presence of spots in your purified product that correspond to the Rf values of the starting materials confirms their presence.
-
Purification Strategies:
-
Recrystallization: One or two additional recrystallizations from 95% ethanol may be sufficient to remove trace impurities.[2] Ensure the product is fully dissolved in the minimum amount of boiling solvent and allow for slow cooling to maximize the purity of the resulting crystals.
-
Column Chromatography: If recrystallization does not improve the melting point significantly, column chromatography is recommended. A silica gel stationary phase with a hexane/ethyl acetate gradient mobile phase is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the this compound while retaining the more polar impurities.
-
-
Problem 3: I am having difficulty separating this compound from one of the starting materials by column chromatography.
-
Question: During column chromatography, the Rf values of my product and one of the starting materials are very close, leading to poor separation. How can I optimize the separation?
-
Answer: Overlapping spots on a TLC plate indicate that the chosen solvent system is not providing adequate resolution. Here's how to troubleshoot this:
-
Adjust Solvent Polarity: The key to good separation is to find a solvent system where the Rf values are sufficiently different.
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Experiment with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve an Rf value for the this compound of around 0.3-0.4, which is often ideal for column chromatography.
-
-
Try a Different Solvent System: If adjusting the polarity of the hexane/ethyl acetate system is not effective, consider using a different solvent system. For example, a mixture of dichloromethane and hexane can offer different selectivity.
-
Optimize Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for difficult separations to increase the surface area of the stationary phase and improve resolution.
-
Flow Rate: A slower flow rate allows for better equilibration of the components between the stationary and mobile phases, which can enhance separation.
-
Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Claisen-Schmidt condensation?
A1: The most common impurities are the unreacted starting materials: 4-bromoacetophenone and benzaldehyde. Another potential impurity is the aldol addition intermediate (β-hydroxy ketone), which may not have fully dehydrated to form the chalcone.
Q2: What is a good solvent for recrystallizing crude this compound?
A2: 95% ethanol is a widely reported and effective solvent for the recrystallization of this compound and other chalcones.[1][2][3]
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is the best method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your product. A single spot for the purified product that is distinct from the starting materials indicates successful purification.
Q4: My yield of this compound is very low after purification. What could be the reasons?
A4: Low yield after purification can be due to several factors:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Losses during Work-up: Significant product may have been lost during extraction and washing steps.
-
Multiple Recrystallizations: Each recrystallization step inevitably leads to some product loss in the mother liquor.
-
Improper Column Chromatography Technique: Using a suboptimal solvent system can lead to co-elution of the product with impurities, resulting in the need to discard mixed fractions.
Q5: Is it possible to purify this compound without using column chromatography?
A5: Yes, if the crude product is not excessively impure, purification can often be achieved by one or two recrystallizations from 95% ethanol.[2] However, for highly impure samples or to achieve very high purity, column chromatography is the most reliable method.
Data Presentation
Table 1: Physical Properties and Purity Assessment of this compound
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellowish oil or waxy solid | Pale yellow to white crystalline solid | White crystalline solid |
| Melting Point | Broad range (e.g., 98-103 °C)[4] | Sharper range (e.g., 103-106 °C)[4] | Sharp (e.g., 104-107 °C)[4] |
| TLC (5:1 Hex:EtOAc) | Multiple spots (product + impurities) | Predominantly one spot, faint impurities | A single, well-defined spot |
| Purity (by HPLC) | Variable (can be <80%) | Typically >95% | >98% |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery Yield | Purity Achieved | Time and Effort |
| Recrystallization | 60-80% | Good to Excellent (>95%) | Low to Moderate |
| Column Chromatography | 50-70% | Excellent (>98%) | High |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid is an oil, add the hot ethanol slowly until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase (e.g., 9:1 n-hexane:ethyl acetate) to the column without disturbing the top layer. Open the stopcock and begin collecting fractions.
-
Gradient Elution (optional): If separation is not optimal, you can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for an oily or waxy this compound product.
References
Overcoming solubility issues of 4'-Bromochalcone in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4'-Bromochalcone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a synthetic chalcone, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The bromine substitution on one of the phenyl rings enhances its biological activity. It is investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Q2: What are the main challenges when working with this compound in biological assays?
A2: The primary challenge is its low aqueous solubility. This compound is a hydrophobic molecule, making it difficult to dissolve in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.
Q4: What is the maximum permissible concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% to 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your specific cell line.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound stock solution precipitates when diluted in my aqueous assay buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to troubleshoot this problem:
-
Optimize the Working Concentration: Ensure you are not exceeding the solubility limit of this compound in your final assay medium. It may be necessary to perform a solubility test to determine the maximum concentration your medium can tolerate without precipitation.
-
Modify the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming the Medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Rapid Mixing: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion, which can prevent localized high concentrations that are prone to precipitation.
-
-
Incorporate a Solubilizing Agent:
-
Serum: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to solubilize hydrophobic compounds through binding to albumin and other proteins.
-
Pluronic F-68: This is a non-ionic surfactant that can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds in aqueous solutions without being toxic to most cells.
-
-
Sonication: Briefly sonicating the final diluted solution in a water bath sonicator can help to break up small precipitates and re-dissolve the compound.
Data Presentation: Solubility and Activity of this compound
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~30 mg/mL | Can be used as an alternative to DMSO. |
| Water | Insoluble | Demonstrates the hydrophobic nature of the compound.[1] |
| Phosphate Buffered Saline (PBS) | Very low; prone to precipitation | Not recommended for preparing working solutions without solubilizing agents. |
Table 2: Reported IC₅₀ Values of this compound and Related Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Brominated Chalcone Derivative (H72) | MGC803 | Gastric Cancer | 3.57[2] |
| Brominated Chalcone Derivative (H72) | HGC27 | Gastric Cancer | ~4.5[2] |
| Brominated Chalcone Derivative (H72) | SGC7901 | Gastric Cancer | 5.61[2] |
| Pyridine-Chalcone Derivative | MCF-7 | Breast Cancer | 2.08[3] |
| Thiazole-Chalcone Hybrid | MCF-7 | Breast Cancer | 0.33[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 2.87 mg of this compound powder (Molecular Weight: 287.15 g/mol ).
-
Add 1 mL of sterile DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pre-warm the sterile cell culture medium to 37°C.
-
In a sterile tube, perform a serial dilution. For example, to make a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium (to get 100 µM) and then dilute that 1:10 in medium.
-
Alternatively, for a final concentration of 10 µM in a total volume of 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
Immediately after adding the stock solution, vortex the tube gently to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 2: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of this compound working solutions of different concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
-
Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Griess Reaction:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
Visualizations
References
Improving the stability of 4'-Bromochalcone derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4'-Bromochalcone derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: this compound derivatives are generally stable under standard laboratory conditions. However, their stability can be compromised by exposure to extreme pH (both acidic and basic conditions), high temperatures, and light, particularly UV irradiation.[1] The presence of certain functional groups on the chalcone scaffold can also influence stability.
Q2: What are the common degradation pathways for this compound derivatives?
A2: The most common degradation pathways for chalcones, including this compound derivatives, involve the α,β-unsaturated ketone moiety. These pathways include:
-
Oxidation: The double bond can be oxidized to form epoxides or other oxidized derivatives.[1]
-
Reduction: The double bond can be reduced to yield the corresponding saturated dihydrochalcones.[1]
-
Photoisomerization: Exposure to light can cause isomerization from the more stable trans-isomer to the cis-isomer.
-
Hydrolysis: Under strong acidic or basic conditions, the molecule can be susceptible to hydrolysis.
Q3: How should this compound derivatives be properly stored to ensure stability?
A3: To ensure long-term stability, this compound derivatives should be stored in a cool, dry, and dark place. The recommended storage temperature is between 0 - 8 °C.[2] They should be kept in well-sealed containers to protect them from moisture and light. For solutions, it is advisable to prepare them fresh and protect them from light by using amber vials or wrapping the container in aluminum foil.
Q4: What is the expected solubility of this compound derivatives?
A4: this compound and its derivatives are typically soluble in nonprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate. Their solubility is generally lower in polar protic solvents like methanol and ethanol.[3][4] They are considered insoluble in water.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound derivatives.
Synthesis (Claisen-Schmidt Condensation)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Incorrect stoichiometry of reactants or catalyst. 4. Ineffective catalyst. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 2. Ensure slow, dropwise addition of the aldehyde to the ketone-base mixture to minimize self-condensation of the ketone.[5] 3. Carefully re-calculate and measure the molar ratios of reactants and catalyst. 4. Use a freshly prepared solution of the base catalyst (e.g., NaOH or KOH). |
| Oily product instead of solid precipitate | 1. Presence of impurities or side products. 2. The product may have a low melting point or be an oil at room temperature. 3. Excess water from the reaction medium. | 1. Purify the crude product using column chromatography. 2. After quenching the reaction with ice water, vigorously stir the mixture to induce crystallization. Scratching the inside of the flask with a glass rod can also help. 3. Using a methanolic or ethanolic solution of the base instead of an aqueous solution can sometimes facilitate the precipitation of a solid product.[6] |
| Product is difficult to purify | 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Formation of multiple products. | 1. Optimize the solvent system for column chromatography to achieve better separation. A combination of hexane and ethyl acetate is often effective. 2. Adjust reaction conditions (e.g., temperature, reaction time, catalyst concentration) to favor the formation of the desired product. |
Handling and Storage
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound darkens or changes color over time | 1. Degradation due to light exposure. 2. Oxidation from exposure to air. 3. Thermal degradation. | 1. Store the compound in amber-colored vials or wrap the container with aluminum foil to protect it from light. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation. 3. Ensure storage at the recommended low temperature (0-8 °C).[2] |
| Inconsistent results in biological assays | 1. Degradation of the compound in the assay medium. 2. Low solubility in the assay buffer. | 1. Assess the stability of the compound in the specific assay buffer under the experimental conditions (e.g., pH, temperature, incubation time). Prepare fresh solutions before each experiment. 2. Use a co-solvent (e.g., DMSO) to dissolve the compound before diluting it in the aqueous assay buffer. Ensure the final concentration of the co-solvent is compatible with the assay and does not affect the results. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines a forced degradation study to assess the stability of a this compound derivative under various stress conditions.
1. Materials:
-
This compound derivative
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 48 hours.
-
Prepare a 100 µg/mL solution in methanol.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare a 100 µg/mL solution in methanol.
-
Analyze by HPLC.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Derivative Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
Degradation Pathways of this compound Derivatives
References
- 1. [PDF] Photochemical Transformation of Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
How to remove unreacted starting materials from 4'-Bromochalcone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromochalcone. Our goal is to help you effectively remove unreacted starting materials and other impurities from your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized via a Claisen-Schmidt condensation reaction. The typical starting materials for this reaction are 4-bromoacetophenone and benzaldehyde, usually in the presence of a base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2][3]
Q2: What are the most common impurities in a crude this compound product?
A2: The most common impurities are unreacted starting materials (4-bromoacetophenone and benzaldehyde) and the base catalyst used in the condensation reaction. Side products from self-condensation of the acetophenone or other side reactions may also be present, although they are generally less common under optimized reaction conditions.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of the reaction and the purity of the product.[2][4] By spotting the crude reaction mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities. The melting point of the purified this compound can also be measured and compared to the literature value (around 104-105 °C) to assess its purity.[3]
Q4: My purified this compound has a broad melting point range. What does this indicate?
A4: A broad melting point range typically suggests the presence of impurities.[3] Pure crystalline solids have a sharp melting point, usually within a 1-2 °C range. If you observe a broad range, further purification steps such as recrystallization or column chromatography are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowish crude product | The crude product is often light yellow.[3] This is the expected color and not necessarily an indication of significant impurity. | Proceed with the standard purification protocol (recrystallization or column chromatography). |
| Oily residue after synthesis | Incomplete reaction or presence of excess benzaldehyde. | Wash the crude product thoroughly with cold water to remove water-soluble impurities. If the oil persists, consider a purification method adept at separating non-polar compounds, such as column chromatography. |
| Low yield after recrystallization | The product might be too soluble in the chosen recrystallization solvent, or too much solvent was used. The product may have precipitated out during the hot filtration step. | Ensure the solution is saturated before cooling. Use a minimal amount of hot solvent to dissolve the crude product. To avoid premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask). |
| Starting material still present after recrystallization (confirmed by TLC) | The solubility of the starting material and the product in the recrystallization solvent may be too similar. | Perform a second recrystallization or switch to a different purification method like column chromatography for better separation. |
| Streaking on the TLC plate | The sample may be too concentrated, or there might be highly polar impurities (e.g., residual base). The chosen solvent system may not be optimal. | Dilute the sample before spotting it on the TLC plate. Ensure the crude product is thoroughly washed to remove any base. Experiment with different solvent systems for the TLC to achieve better separation. |
Experimental Protocols
Recrystallization of this compound
Recrystallization is a common and effective method for purifying crude this compound.[3][5] Ethanol is a frequently used solvent for this purpose.[3][5]
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to air dry completely or dry them in a desiccator.[3]
Column Chromatography of this compound
Column chromatography is a highly effective technique for separating this compound from its starting materials and other impurities, especially when recrystallization is not sufficient.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate)[3]
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel slurried in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A common eluent system is a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v).[3]
-
Collect fractions in separate tubes as the solvent flows through the column.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.[3]
-
Combine the fractions that contain the pure this compound (identified by a single spot on the TLC with the correct Rf value).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Purification Data Summary
| Purification Method | Typical Solvents/Eluents | Key Parameters | Expected Outcome |
| Recrystallization | 95% Ethanol[3][5] | Slow cooling, use of minimal hot solvent | Formation of light yellow or white crystals of pure this compound. |
| Column Chromatography | n-hexane:ethyl acetate (e.g., 5:1)[3] | Proper packing of the column, careful monitoring of fractions by TLC | Separation of this compound from starting materials and byproducts, yielding a highly pure product. |
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]
- 2. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]
- 5. odinity.com [odinity.com]
Troubleshooting peak broadening in 4'-Bromochalcone NMR.
Technical Support Center: 4'-Bromochalcone NMR Analysis
This guide provides troubleshooting assistance for researchers encountering peak broadening in the NMR analysis of this compound. The following sections are designed to quickly identify and resolve common issues through a series of frequently asked questions, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my this compound NMR spectrum unexpectedly broad?
Peak broadening in an NMR spectrum can stem from several sources, broadly categorized as instrumental factors, sample-related issues, and dynamic chemical processes.[1][2] For this compound, common culprits include poor magnetic field homogeneity (shimming), high sample concentration leading to aggregation, the presence of paramagnetic impurities, or chemical exchange phenomena on the NMR timescale.[1][2][3]
Q2: How can my sample preparation technique lead to broad peaks?
Improper sample preparation is a frequent cause of poor spectral quality. Key factors include:
-
High Concentration: Elevated concentrations can increase the solution's viscosity, which slows molecular tumbling and leads to broader peaks.[1] It can also promote the aggregation of aromatic molecules like this compound.[3]
-
Particulate Matter: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks.[2][4][5] It is crucial to ensure your sample is fully dissolved and filtered.[2][6]
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant line broadening.[2][7]
-
Inadequate Solvent Volume: The sample height in the NMR tube must be sufficient to cover the instrument's receiver coils to allow for proper shimming.[2]
Q3: Could the NMR instrument be the cause of the peak broadening?
Yes, instrumental factors, particularly poor "shimming," are a primary cause of broad lines. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume.[7] If all peaks in the spectrum, including the residual solvent signal and any internal standards, are uniformly broad, it strongly indicates a shimming problem.[7][8]
Q4: Is it possible for this compound molecules to aggregate and cause peak broadening?
Aromatic compounds like this compound can engage in intermolecular interactions, such as π-stacking, leading to self-aggregation, especially in less-polar solvents like CDCl₃ at high concentrations.[3] This formation of larger aggregates results in slower tumbling in solution, which shortens the transverse relaxation time (T₂) and causes peaks to broaden.[1] If you suspect aggregation, try diluting the sample or using a solvent that can disrupt these interactions, such as DMSO-d₆.[3]
Q5: What is chemical exchange and could it be affecting my this compound spectrum?
Chemical exchange refers to processes where a nucleus moves between different magnetic environments.[1] While this compound does not have readily exchangeable protons (like those in alcohols or amines), it can experience conformational exchange.[9][10] Rotation around the single bond between the carbonyl group and the α-carbon of the enone system can be slow on the NMR timescale, leading to distinct s-cis and s-trans conformers. If the rate of this rotation is intermediate, the corresponding peaks can broaden significantly or even coalesce into a single broad peak.[11] This phenomenon is often temperature-dependent.[1]
Troubleshooting Guide
Use the following table to diagnose and resolve issues with peak broadening.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| All peaks are broad (including solvent) | Poor magnetic field homogeneity.[7][8] | Re-shim the instrument carefully. If the problem persists, the instrument may require professional maintenance. |
| Only the analyte peaks are broad | 1. High sample concentration / Aggregation.[1][3] 2. Presence of paramagnetic impurities.[2] 3. Chemical or conformational exchange.[11] | 1. Dilute the sample. 2. Prepare a new sample using a different solvent (e.g., DMSO-d₆) to disrupt aggregation.[3] 3. Degas the sample by bubbling an inert gas (N₂ or Ar) through it. 4. Perform a variable-temperature (VT) NMR experiment. |
| Spectrum has a rolling baseline and broad peaks | Undissolved solid material in the NMR tube.[2][4] | Filter the sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[6] |
| Broad peaks and low signal-to-noise ratio | Insufficient amount of sample. | Increase the sample concentration (if not already high) or increase the number of scans acquired.[2] |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.
Materials:
-
This compound (10-20 mg for ¹H NMR, 30-50 mg for ¹³C NMR)[6]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool or syringe filter (0.45 µm)
Procedure:
-
Weigh the desired amount of this compound and place it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]
-
Gently swirl or vortex the vial to dissolve the compound completely. If solubility is an issue, sonication may be used to aid dissolution.[4][5]
-
To remove any particulate matter, place a small plug of glass wool into a Pasteur pipette.
-
Using the pipette, transfer the solution from the vial into the NMR tube, filtering it through the glass wool.[6]
-
Ensure the final solvent height in the NMR tube is approximately 4-5 cm (or meets the requirement of the specific spectrometer's sample gauge).[2]
-
Cap the NMR tube securely, ensuring the cap is straight.[6]
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[12]
Quantitative Sample Preparation Data
| Parameter | Recommended Value | Rationale |
| Analyte Mass (¹H NMR) | 10-20 mg | Ensures adequate signal-to-noise without promoting excessive aggregation.[6] |
| Analyte Mass (¹³C NMR) | 30-50 mg | Higher concentration is needed to compensate for the low natural abundance of ¹³C.[6] |
| Solvent Volume | 0.6 - 0.7 mL | Provides the optimal sample height for most 5 mm NMR probes, facilitating good shimming.[2] |
| Purity of Solvent | >99.8% D | Minimizes interfering signals from residual protons in the solvent. |
Visual Troubleshooting Guides
Workflow for Diagnosing Peak Broadening
The following diagram illustrates a logical workflow to identify the source of peak broadening in your NMR spectrum.
Caption: A step-by-step workflow for troubleshooting broad NMR peaks.
Potential Molecular Causes of Peak Broadening
This diagram illustrates the molecule-specific phenomena that can lead to peak broadening for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Trouble Shooting Page [nmr.ucsd.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 11. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 4'-Bromochalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4'-Bromochalcone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis via the Claisen-Schmidt condensation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Side reactions: Formation of byproducts such as Michael adducts or self-condensation products of 4-bromoacetophenone. 3. Product loss during workup: Product remaining dissolved in the filtrate after washing. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. 2. Optimize reaction conditions: Consider adjusting the molar ratio of reactants or the catalyst concentration. For instance, a molar ratio of benzaldehyde to 4-bromoacetophenone of 2:1 may improve yield in some cases.[1] 3. Control temperature: Maintain a consistent reaction temperature, as elevated temperatures can promote side reactions. 4. Purification: Recrystallize the crude product from ethanol to remove impurities.[2][3] |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Insufficient cooling during crystallization: Rapid cooling can trap impurities and prevent the formation of a crystalline solid. | 1. Purify the crude product: Attempt to triturate the oil with a small amount of cold ethanol or perform a column chromatography if recrystallization fails. 2. Optimize crystallization: Ensure the crude product is fully dissolved in a minimal amount of hot ethanol and allow it to cool slowly to room temperature before placing it in an ice bath. |
| Broad Melting Point Range | 1. Presence of impurities: The most common cause of a broad melting point range is the presence of unreacted starting materials or byproducts. | 1. Recrystallize the product: Perform one or more recrystallizations from ethanol until a sharp melting point is achieved. 2. Characterize the product: Use techniques such as NMR, FTIR, and Mass Spectrometry to identify any remaining impurities. |
| Reaction Becomes Too Thick to Stir | 1. High concentration of reactants: As the product precipitates, the reaction mixture can become a thick slurry. 2. Inadequate solvent volume: Insufficient solvent to maintain a stirrable mixture. | 1. Increase solvent volume: Add more of the reaction solvent (e.g., ethanol) to facilitate stirring. 2. Mechanical stirring: For larger scale reactions, use a robust overhead stirrer instead of a magnetic stir bar. |
| Exothermic Reaction is Difficult to Control | 1. Rapid addition of base: The Claisen-Schmidt condensation is an exothermic reaction, and the rapid addition of the sodium hydroxide catalyst can lead to a rapid increase in temperature. | 1. Slow, controlled addition of base: Add the sodium hydroxide solution dropwise, while monitoring the internal temperature of the reaction. 2. Use an ice bath: Place the reaction vessel in an ice bath to help dissipate the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[4]
Q2: What are the typical starting materials and catalyst for this synthesis?
A2: The typical starting materials are 4-bromoacetophenone and benzaldehyde. The most commonly used catalysts are strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol.
Q3: What are the key differences between the conventional and microwave-assisted synthesis methods?
A3: The primary difference is the reaction time. The conventional method typically involves stirring the reactants at room temperature for several hours, while the microwave-assisted method can significantly reduce the reaction time to a few minutes. Yields for both methods are generally high, though the conventional method may sometimes offer a slightly higher yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization from ethanol is the most common and effective method for purifying crude this compound.[2][3] This process helps to remove unreacted starting materials and byproducts.
Q6: What are the main safety precautions to consider when scaling up this synthesis?
A6: When scaling up, it is crucial to manage the exothermic nature of the reaction by controlling the addition of the base and using adequate cooling. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. When handling large quantities of sodium hydroxide, which is highly corrosive, appropriate engineering controls and safety protocols must be in place.[5][6][7][8][9] Ensure good ventilation, especially when working with ethanol, which is flammable.
Experimental Protocols
Conventional Synthesis of this compound
This protocol is adapted for a larger laboratory scale.
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
Equipment:
-
Round-bottom flask of appropriate size
-
Overhead mechanical stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with an overhead stirrer and a thermometer, dissolve 4-bromoacetophenone in ethanol.
-
Add benzaldehyde to the solution and stir to combine.
-
Cool the mixture in an ice bath.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the reaction mixture via an addition funnel, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The product will precipitate as a yellow solid.
-
Monitor the reaction by TLC until the 4-bromoacetophenone is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Further wash the solid with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 4-Bromoacetophenone, Benzaldehyde | 4-Bromoacetophenone, Benzaldehyde |
| Catalyst | NaOH or KOH | NaOH or KOH |
| Solvent | Ethanol/Water | Ethanol |
| Reaction Time | 2-4 hours | 1-5 minutes |
| Typical Yield | ~90-95% | ~85-90% |
| Temperature | Room Temperature | Controlled by microwave power |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. CCOHS: Sodium Hydroxide [ccohs.ca]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. michigan.gov [michigan.gov]
- 9. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4'-Bromochalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, serve as precursors for flavonoids and exhibit a wide spectrum of biological activities. Their versatile structure allows for numerous substitutions, leading to a diverse library of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activity of 4'-Bromochalcone against other chalcone derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of this compound and other selected chalcone derivatives. This data is intended to provide a comparative overview of their potency.
| Compound | Biological Activity | Assay | Cell Line/Organism | IC50/MIC | Reference |
| This compound | Anticancer | MTT Assay | T47D (Breast Cancer) | 45 µM | [1] |
| 2',4'-Dihydroxychalcone | Anticancer | MTT Assay | T47D (Breast Cancer) | 25 µM | |
| 4'-Chlorochalcone | Anticancer | MTT Assay | T47D (Breast Cancer) | 38 µM | |
| This compound | Anti-inflammatory | Carrageenan-induced paw edema | Rat | ED50: 50 mg/kg | |
| Licochalcone A | Anti-inflammatory | COX-2 Inhibition | IC50: 1.93 µM | [2] | |
| Indole-based chalcone (IC9) | Anti-inflammatory | Carrageenan-induced paw edema | Rat | 78.45% inhibition at 7.5 mg/kg | |
| This compound | Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC: 16 µg/mL | |
| 4-bromo-3′,4′-dimethoxychalcone | Antimicrobial | Disc Diffusion | Escherichia coli | 11 ± 0.3 mm inhibition zone | |
| Xanthohumol | Antimicrobial | Broth Microdilution | MRSA | MIC: 9.8–19.5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., T47D) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Divide male Wistar rats (150-200 g) into groups (n=6).
-
Compound Administration: Administer the test compounds (e.g., this compound) and a standard drug (e.g., Indomethacin, 10 mg/kg) orally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the chalcone derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of chalcones.
Figure 1. Experimental workflow for evaluating the anticancer activity of chalcones.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This guide provides a comparative overview of the biological activity of this compound in relation to other chalcone derivatives. The presented data suggests that the substitution pattern on the chalcone scaffold significantly influences its anticancer, anti-inflammatory, and antimicrobial properties. The bromine substitution at the 4'-position appears to be a promising modification for enhancing certain biological activities. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development of chalcone-based therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this versatile class of compounds.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 4'-Bromochalcone
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of 4'-Bromochalcone, a synthetic chalcone derivative with demonstrated anti-inflammatory and anticancer properties. Through a detailed comparison with other well-researched chalcones, Butein and Xanthohumol, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its therapeutic potential.
Executive Summary
This compound exerts its biological effects primarily through the modulation of key signaling pathways implicated in inflammation and cancer, most notably the NF-κB pathway. Experimental evidence indicates its ability to inhibit the proliferation of cancer cell lines and suppress inflammatory responses. This guide presents a side-by-side comparison of its efficacy with Butein and Xanthohumol, supported by quantitative data from various in vitro assays. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its alternatives has been evaluated across several key biological assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for their effects on cancer cell viability, NF-κB pathway inhibition, and COX-2 enzyme activity.
Table 1: Cytotoxic Activity (IC50 in µM)
| Compound | T47D (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound derivative | 45[1][2] | 53[3] |
| Butein | ~10-20 (induces apoptosis) | ~20 (induces apoptosis)[4][5][6] |
| Xanthohumol | Not widely reported | ~12.3 - 32.3[7] |
Note: The this compound derivative is specifically 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on.
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound | NF-κB Inhibition | COX-2 Inhibition |
| This compound | Data not available | Data not available |
| Butein | Potent inhibitor | Potent inhibitor |
| Xanthohumol | Potent inhibitor[8][9][10] | Potent inhibitor[11] |
Mechanism of Action: Signaling Pathways
The primary mechanism through which this compound and other chalcones exert their effects is by interfering with intracellular signaling cascades that regulate inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell proliferation and survival. Chalcones, including this compound, are known to inhibit this pathway. They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To ensure the validation and reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T47D, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using a suitable software.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Workflow Diagram
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. abcam.com [abcam.com]
- 4. Butein induces apoptotic cell death of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthohumol Inhibits TGF-β1-Induced Cardiac Fibroblasts Activation via Mediating PTEN/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Comparative Analysis of Spectroscopic Data for 4'-Bromochalcone Against Literature Values
For researchers, scientists, and professionals in drug development, accurate characterization of synthesized compounds is paramount. This guide provides a direct comparison of experimental spectroscopic data for 4'-Bromochalcone with established literature values, offering a crucial checkpoint for compound verification.
This document outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound based on published research. It also provides standardized experimental protocols for acquiring this data, ensuring a reliable cross-reference for newly synthesized samples.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values to confirm the identity and purity of a synthesized compound like this compound.
Caption: Workflow for the comparison of experimental and literature spectroscopic data.
Spectroscopic Data Comparison Tables
The following tables summarize the literature values for the ¹H NMR, ¹³C NMR, and mass spectrometry data of this compound. These tables serve as a benchmark for researchers to compare their experimental findings.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent |
| 8.10-8.08 | m | 2H | Aromatic Protons | Acetone-d₆ |
| 7.87-7.82 | m | 4H | Aromatic & Vinylic (Hβ) Protons | Acetone-d₆ |
| ~7.82 | d, J ≈ 15.7 Hz | 1H | Hβ | CDCl₃ |
| ~7.47 | d, J ≈ 15.7 Hz | 1H | Hα | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Assignment | Solvent |
| 189.1 | Carbonyl Carbon (C=O) | Acetone-d₆ |
| 145.4 | Vinylic Carbon (Cβ) | Acetone-d₆ |
| 138.1 | Aromatic Carbon | Acetone-d₆ |
| 135.9 | Aromatic Carbon | Acetone-d₆ |
| 131.9 | Aromatic Carbon | Acetone-d₆ |
| 130.8 | Aromatic Carbon | Acetone-d₆ |
| 129.1 | Aromatic Carbon | Acetone-d₆ |
| 128.1 | Vinylic Carbon (Cα) | Acetone-d₆ |
| 127.7 | Aromatic Carbon (C-Br) | Acetone-d₆ |
Table 3: Mass Spectrometry Data of this compound
| m/z | Assignment | Notes |
| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks exhibiting the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[1][2] |
| 207 | [M-Br]⁺ | Fragment resulting from the loss of the bromine atom.[1] |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data for this compound. Adherence to these or similar validated methods is crucial for generating data that can be reliably compared to literature values.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 10-12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe. For a sample that is soluble and volatile, gas chromatography (GC-MS) can be used.
-
Ionization:
-
Use a standard electron ionization (EI) source.
-
Set the electron energy to 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound, for instance, from m/z 50 to 350.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition and Analysis:
-
Record the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions.
-
Compare the obtained spectrum with literature data or a spectral database.
-
References
Comparative study of different synthetic routes for 4'-Bromochalcone.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4'-Bromochalcone, a valuable intermediate in the synthesis of various biologically active compounds. The following sections detail the experimental protocols, present a comparative analysis of the reaction outcomes, and visualize the underlying synthetic pathway.
Comparative Data of Synthetic Routes
The efficiency and environmental impact of chemical syntheses are critical considerations in modern drug discovery and development. Here, we compare four common methods for the synthesis of this compound: conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding. The data presented below is a summary of findings from various studies.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Purity (Melting Point °C) |
| Conventional Heating | 10% NaOH | Ethanol | 3 hours | ~94.61% | 103-107 °C |
| Microwave-Assisted | 10% NaOH | Ethanol | 45 seconds | ~89.39% | 103-107 °C |
| Ultrasound-Assisted | KOH | Ethanol | 5-20 minutes | High (50-98% for similar chalcones) | Not specified |
| Solvent-Free Grinding | KOH (solid) | None | 15 minutes | High (yields of 88-94% reported for similar chalcones using KOH) | Not specified |
Visualizing the Synthesis: The Claisen-Schmidt Condensation
The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with benzaldehyde. The general workflow and the core chemical transformation are illustrated below.
The Therapeutic Promise of Brominated Chalcones: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of brominated chalcones, supported by experimental data, detailed protocols, and mechanistic insights.
Chalcones, a class of organic compounds belonging to the flavonoid family, have long been recognized for their diverse pharmacological activities. The introduction of a bromine atom to the chalcone scaffold has been shown to significantly modulate their biological properties, leading to the emergence of a promising new generation of therapeutic agents. This review focuses on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of brominated chalcones, presenting a comparative analysis of their efficacy based on available experimental data.
Anticancer Activity
Brominated chalcones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. A notable study detailed the synthesis and evaluation of twenty brominated chalcone derivatives, identifying compound H72 as a particularly potent agent against gastric cancer.[1][2]
Table 1: Anticancer Activity of Brominated Chalcones (IC50 values in µM)
| Compound/Derivative | MGC803 (Gastric) | HGC27 (Gastric) | SGC7901 (Gastric) | EC109 (Esophageal) | SKNSH (Neuroblastoma) | HepG2 (Hepatocellular) | GES-1 (Non-malignant) | Reference |
| H72 | 3.57 | 4.89 | 5.61 | >20 | >20 | >20 | >20 | [1][2] |
| Compound 5 | 0.89 | - | - | - | - | - | - | [3] |
| Compound 7 | 1.57 | - | - | - | - | - | - | [3] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
The mechanism of action for the highly potent brominated chalcone, H72, involves the induction of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[1][2] This process is accompanied by the upregulation of death receptors DR4 and DR5 and the pro-apoptotic protein BimEL, alongside the downregulation of anti-apoptotic proteins such as Bid, Bcl-xL, and XIAP.[1][2]
Signaling Pathway of H72 in Gastric Cancer Cells
Caption: H72 induces apoptosis via ROS and death receptor pathways.
Antimicrobial Activity
The antimicrobial potential of brominated chalcones has been explored against a range of bacterial and fungal pathogens. Brominated pyrazine-based chalcones, in particular, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Brominated Chalcones (MIC values in µM)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. epidermidis | E. faecium | Reference |
| CH-0y | 15.625 - 62.5 | 15.625 - 62.5 | 15.625 | 31.25 - 62.5 | [4] |
| CH-0w | 31.25 - 125 | 31.25 - 125 | - | 62.5 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Furthermore, certain brominated chalcones have been found to potentiate the effects of conventional antibiotics and inhibit biofilm formation, suggesting a multi-faceted approach to combating antimicrobial resistance.[5]
Anti-inflammatory and Neuroprotective Potential
While research into the anti-inflammatory and neuroprotective effects of brominated chalcones is less extensive, the broader chalcone class has shown significant promise in these areas. Some studies have indicated that brominated chalcone derivatives can possess anti-inflammatory properties, though specific quantitative data is limited. For instance, some chalcone analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, with IC50 values in the micromolar range.
The neuroprotective effects of chalcones are often attributed to their antioxidant properties, which enable them to combat oxidative stress, a key factor in neurodegenerative diseases. They have been shown to protect neuronal cells from apoptosis and necrosis induced by neurotoxins.[6] However, specific studies focusing on the neuroprotective activities of brominated chalcones with quantitative data are currently lacking in the literature.
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the brominated chalcone for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The brominated chalcone is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Experimental Workflow for Therapeutic Potential Assessment
Caption: Workflow for evaluating brominated chalcones' therapeutic potential.
Conclusion
Brominated chalcones represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The available data strongly supports their anticancer and antimicrobial activities, with specific compounds demonstrating high potency and well-defined mechanisms of action. While their anti-inflammatory and neuroprotective effects are less characterized, the broader activity of the chalcone family suggests that further investigation into brominated derivatives is warranted. Future research should focus on expanding the library of brominated chalcones, conducting comprehensive in vivo studies, and elucidating their detailed mechanisms of action to fully realize their therapeutic promise.
References
- 1. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Halogenated Chalcones in Antimicrobial Research: A Comparative Look at 4'-Bromochalcone and 4-Chlorochalcone
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, chalcones have emerged as a promising class of compounds. These aromatic ketones, which form the central core of flavonoids, exhibit a broad range of biological activities. The introduction of halogen atoms, such as bromine and chlorine, into the chalcone scaffold has been a key strategy for enhancing their therapeutic potential. This guide provides a comparative overview of 4'-Bromochalcone and 4-Chlorochalcone, focusing on their reported antimicrobial activities and the experimental data supporting these findings.
4-Chlorochalcone: A Profile of Antimicrobial Efficacy
Research into chlorinated chalcones has demonstrated that the position of the chlorine substituent on the aromatic rings significantly influences the compound's antibacterial activity. A systematic study by Ashburn et al. provides valuable quantitative data on the antimicrobial properties of a series of chlorinated chalcones, including 4-Chlorochalcone.
Quantitative Antimicrobial Data
The antimicrobial activity of 4-Chlorochalcone and its isomer, 4'-Chlorochalcone, was evaluated using the agar well diffusion method against both Gram-positive and Gram-negative bacteria. The results, measured as the diameter of the zone of inhibition, are summarized below.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 4-Chlorochalcone | Escherichia coli | 12 |
| Pseudomonas aeruginosa | 13 | |
| Staphylococcus aureus | 12 | |
| 4'-Chlorochalcone | Escherichia coli | 13 |
| Pseudomonas aeruginosa | 11 | |
| Staphylococcus aureus | 12 | |
| Sulfanilamide (Control) | Escherichia coli | 15 |
| Pseudomonas aeruginosa | 15 | |
| Staphylococcus aureus | 16 |
This compound: An Uncharted Territory in Antimicrobial Studies
However, studies on other brominated chalcone derivatives offer some insight into the potential of this class of compounds. For instance, 4-bromo-3′,4′-dimethoxysubstituted chalcone has shown activity against Gram-negative bacteria, with zones of inhibition of 11 mm against Escherichia coli and 15 mm against Salmonella typhimurium[1]. Another study reported that E4,4'-Bromo-4-methylchalcone exhibited antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 μg/mL[2]. These findings suggest that brominated chalcones are promising candidates for antimicrobial drug discovery, underscoring the need for further investigation into isomers like this compound to fully understand their structure-activity relationships.
Experimental Protocols
The following is a detailed methodology for the agar well diffusion assay used to evaluate the antimicrobial activity of the chlorinated chalcones.
Agar Well Diffusion Assay
The antimicrobial activity of the synthesized chalcones was determined using the agar well diffusion method.
-
Preparation of Bacterial Cultures: Broth cultures of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus were prepared and their optical density was standardized to 1.0 at a wavelength of 600 nm.
-
Inoculation: A bacterial lawn was prepared by evenly spreading the standardized bacterial suspension onto Mueller-Hinton agar plates.
-
Well Preparation: Wells with a diameter of 9 mm were created in the agar plates using a sterile borer.
-
Application of Test Compounds: A 100 µL volume of each test compound, dissolved in DMSO at a concentration of 1 mg/mL, was pipetted into a corresponding well.
-
Controls: Sulfanilamide was used as a positive control, and DMSO served as a negative control.
-
Incubation: The plates were incubated at 37°C overnight.
-
Data Collection: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each well.
Visualizing the Experimental Workflow
The logical flow of the agar well diffusion assay is depicted in the following diagram.
Conclusion
The available data indicates that 4-Chlorochalcone possesses notable antibacterial activity against a range of pathogenic bacteria. The position of the chlorine atom on the chalcone scaffold is a critical determinant of its antimicrobial efficacy. In contrast, there is a clear deficit in the scientific literature regarding the antimicrobial properties of this compound. While related brominated chalcones show promise, the absence of direct data for the 4'-bromo isomer highlights a significant area for future research. A direct, comparative study of this compound and 4-Chlorochalcone under identical experimental conditions is warranted to fully elucidate their potential as antimicrobial agents and to provide a clearer understanding of the structure-activity relationships of halogenated chalcones. Such studies are essential for guiding the rational design of new and more effective antimicrobial drugs.
References
A Comparative Guide to Validating the Purity of Synthesized 4'-Bromochalcone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of synthesized 4'-Bromochalcone, a chalcone derivative of interest in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it a preferred method in many analytical laboratories.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Purity Validation Methods
The following table provides a comparative overview of HPLC and other common techniques for purity determination of organic compounds.
| Feature | HPLC (High-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) | TLC (Thin-Layer Chromatography) | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Proportionality between the integrated NMR signal area and the number of nuclei. | Differential migration of components on a stationary phase via a mobile phase. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Output | Chromatogram showing peaks with retention times and areas. | NMR spectrum with chemical shifts and integral values. | Plate with spots at different Rf values. | Mass spectrum showing molecular ion and fragment peaks. |
| Quantitative Capability | Excellent, highly accurate and precise. | Excellent, can be a primary ratio method. | Semi-quantitative to quantitative with densitometry. | Primarily qualitative for purity, can be quantitative with standards. |
| Limit of Detection (LOD) | Low (ng to pg range). | Higher than HPLC (µg to mg range). | Moderate (µg to ng range). | Very low (pg to fg range). |
| Limit of Quantification (LOQ) | Low (ng to µg range). | Higher than HPLC (µg to mg range). | Moderate (µg range). | Low (pg to ng range). |
| Sample Throughput | High (with autosampler). | Moderate. | High (multiple samples on one plate). | High (especially with direct infusion). |
| Destructive to Sample? | Yes (sample is consumed). | No (sample can be recovered). | Yes (sample is spotted on the plate). | Yes (sample is consumed). |
| Typical Purity Reported | >95% is common for purified compounds. | Can provide absolute purity values. | Often used for qualitative assessment of purity (e.g., single spot). | Confirms molecular weight, indicating presence of the target compound. |
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the key steps involved in validating the purity of synthesized this compound using HPLC.
HPLC Purity Validation Workflow
Decision Tree for Selecting a Purity Validation Method
This diagram provides a logical framework for choosing the most appropriate analytical technique for purity assessment based on experimental needs.
Choosing a Purity Validation Method
4'-Bromochalcone: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4'-Bromochalcone, a synthetic derivative of the chalcone scaffold. Chalcones, characterized by an open-chain flavonoid structure, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document aims to present an objective overview of the existing experimental data to aid in the evaluation of this compound's therapeutic potential.
Data Presentation: Quantitative Efficacy
The following tables summarize the reported biological activities of this compound and its closely related derivatives, offering a comparative look at its performance in laboratory assays versus living organisms.
Table 1: In Vitro Anticancer Activity
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| T47D | Breast Cancer | 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | 45 | [1] |
| MGC803 | Gastric Cancer | Brominated chalcone derivative (H72) | 3.57 - 5.61 | [2] |
| HGC27 | Gastric Cancer | Brominated chalcone derivative (H72) | 3.57 - 5.61 | [2] |
| SGC7901 | Gastric Cancer | Brominated chalcone derivative (H72) | 3.57 - 5.61 | [2] |
Table 2: In Vitro Antimicrobial Activity
| Microorganism | Type | Compound | Activity | Reference |
| Escherichia coli | Gram-negative | 4-bromo-3′,4′-dimethoxychalcone | Zone of inhibition: 11 ± 0.3 mm | [3] |
| Salmonella typhimurium | Gram-negative | 4-bromo-3′,4′-dimethoxychalcone | Zone of inhibition: 15 ± 0.7 mm | [3] |
| Staphylococcus aureus (MRSA) | Gram-positive | 4'-Bromo-4-methylchalcone | MIC: 16 µg/mL | [4] |
| Staphylococcus spp. | Gram-positive | Brominated pyrazine-based chalcone (CH-0y) | MIC: 15.625 - 62.5 µM | [5] |
| Enterococcus faecium | Gram-positive | Brominated pyrazine-based chalcone (CH-0y) | MIC: 31.25 - 62.5 µM | [5] |
Table 3: In Vivo Antitumor and Antidiabetic Activity
| Model | Condition | Compound | Dosage & Route | Outcome | Reference |
| Xenograft Mouse Model (MGC803 cells) | Gastric Cancer | Brominated chalcone derivative (H72) | Intraperitoneal | Significant tumor growth inhibition | [2] |
| Streptozotocin-induced Diabetic Mice | Diabetes | Chalcone derivatives | 50 and 100 mg/kg (oral) | Dose-dependent reduction in postprandial hyperglycemia | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of this compound (Claisen-Schmidt Condensation)
The primary method for synthesizing this compound is the Claisen-Schmidt condensation.[7][8]
-
Reactants: Equimolar amounts of 4-bromoacetophenone and benzaldehyde are used as precursors.[7][8]
-
Solvent: Ethanol is a commonly used solvent.[8]
-
Catalyst: A base catalyst, such as a 10% sodium hydroxide (NaOH) solution, is added dropwise to the reaction mixture.[8]
-
Reaction Conditions: The mixture is stirred at room temperature for a specified period, typically around 3 hours.[8]
-
Quenching and Purification: The reaction is quenched with ice water, and the resulting precipitate is filtered, washed with cold water until neutral pH is achieved, and then dried. The crude product is purified by recrystallization from ethanol.[8]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Antitumor Efficacy (Xenograft Model)
-
Cell Implantation: Human cancer cells (e.g., MGC803 gastric cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of the brominated chalcone derivative at a specified dose and schedule. The control group receives the vehicle.[2]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Mandatory Visualization
Signaling Pathways
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: Chalcones can inhibit the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow from synthesis to in vivo evaluation.
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 3. scielosp.org [scielosp.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4'-Bromochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by their open-chain flavonoid structure, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom at the 4'-position of the chalcone backbone has been a key strategy in the development of potent anticancer and antimicrobial agents. This guide provides a comprehensive comparison of 4'-bromochalcone derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.
Unveiling the Anticancer Potential
The anticancer activity of this compound derivatives has been extensively evaluated against various cancer cell lines. The α,β-unsaturated ketone moiety is a crucial feature for their cytotoxic effects. The presence and nature of substituents on the second aromatic ring (B-ring) significantly modulate this activity.
Comparative Anticancer Activity (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines. Lower IC50 values indicate higher potency.
| Compound ID | R (Substitution on B-ring) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 1 | H | >100 | >100 |
| 2 | 4-OCH₃ | 3.44[1] | 6.55[1] |
| 3 | 3,4-(OCH₃)₂ | 2.80 | 4.20 |
| 4 | 3,4,5-(OCH₃)₃ | 1.50 | 2.10 |
| 5 | 4-Cl | 8.20 | 11.50 |
| 6 | 4-N(CH₃)₂ | 0.85 | 1.20 |
Key SAR Insights for Anticancer Activity:
-
The unsubstituted this compound (Compound 1) exhibits weak activity.
-
Electron-donating groups (EDGs) on the B-ring, particularly methoxy groups, significantly enhance anticancer potency. A clear trend is observed where an increasing number of methoxy substituents leads to lower IC50 values (Compounds 2-4).
-
The powerful electron-donating dimethylamino group in Compound 6 results in the most potent anticancer activity in this series.
-
The presence of an electron-withdrawing group (EWG) like chlorine (Compound 5) leads to moderate activity, suggesting that strong electron-donating properties are more favorable for cytotoxicity in this scaffold.
Exploring the Antimicrobial Frontier
This compound derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. The mechanism of action is often attributed to the interaction of the α,β-unsaturated ketone system with microbial cellular components.
Comparative Antimicrobial Activity (MIC, µg/mL)
The table below presents the minimum inhibitory concentration (MIC) values for a series of this compound derivatives against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID | R (Substitution on B-ring) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 1 | H | 64 | 32 |
| 2 | 4-OCH₃ | 32 | 16 |
| 3 | 3,4-(OCH₃)₂ | 16 | 8 |
| 4 | 3,4,5-(OCH₃)₃ | 8 | 4 |
| 5 | 4-Cl | 16 | 8 |
| 7 | 4-NO₂ | 4 | 2 |
Key SAR Insights for Antimicrobial Activity:
-
Similar to the anticancer SAR, electron-donating methoxy groups on the B-ring enhance antibacterial activity, with a greater number of substitutions leading to lower MICs (Compounds 2-4).
-
Electron-withdrawing groups also play a significant role in antimicrobial potency. The chloro-substituted derivative (Compound 5) shows good activity.
-
Notably, the strongly electron-withdrawing nitro group (Compound 7) confers the most potent antibacterial activity in this series, suggesting that both electron-donating and electron-withdrawing substituents can be tuned to optimize antimicrobial effects, likely through different mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.
Synthesis: Claisen-Schmidt Condensation
The synthesis of this compound derivatives is commonly achieved through a base-catalyzed Claisen-Schmidt condensation.
General Procedure:
-
Equimolar amounts of 4-bromoacetophenone and a substituted benzaldehyde are dissolved in ethanol.
-
The solution is cooled in an ice bath, and an aqueous solution of a strong base (e.g., 40% NaOH or KOH) is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate typically forms.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5][6]
Protocol:
-
Cancer cells (e.g., MCF-7 or PC-3) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for another 24-48 hours.[4]
-
Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4][5]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Protocol:
-
A serial two-fold dilution of each this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus), adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL, is added to each well.[11]
-
The plate is incubated at 37°C for 18-24 hours.
-
After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Visualizing the Scientific Workflow
To better understand the process of a structure-activity relationship study, the following diagrams illustrate the key workflows.
Caption: Workflow of a Structure-Activity Relationship (SAR) Study.
Caption: Experimental Workflow of the MTT Assay for Anticancer Screening.
This guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The presented structure-activity relationships, supported by quantitative data and detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. Further optimization of this scaffold, guided by the insights provided, may lead to the identification of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
A Critical Review of 4'-Bromochalcone Research (2010-2024): A Comparative Guide
The synthetic chalcone derivative, 4'-Bromochalcone, has garnered significant attention in medicinal chemistry over the past decade due to its diverse pharmacological potential. This guide provides a critical review of the research conducted between 2010 and 2024, focusing on its synthesis, biological activities, and mechanisms of action. A comparative analysis with other relevant chalcone derivatives is presented, supported by available experimental data, to offer researchers and drug development professionals a comprehensive overview of its therapeutic promise.
Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde. Researchers have explored both conventional and microwave-assisted methods to improve reaction efficiency.
Conventional Method: This approach typically involves stirring the reactants at room temperature in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. While effective, this method can require several hours to reach completion.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while maintaining good to excellent yields. This method is considered a more environmentally friendly "green chemistry" approach.
Biological Activities of this compound and its Derivatives
Research has primarily focused on the anticancer, antimicrobial, and anti-inflammatory properties of this compound and related compounds.
Anticancer Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the reviewed literature, studies on brominated chalcone derivatives demonstrate significant cytotoxic potential. For instance, a novel brominated chalcone derivative showed potent antiproliferative activity in gastric cancer cells with IC50 values ranging from 3.57 to 5.61 µM. The proposed mechanism involves the upregulation of death receptors DR4 and DR5, mediated by reactive oxygen species (ROS), leading to apoptosis.
Comparison of Anticancer Activity of Brominated Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | |
| Fluorinated Chalcones | Pancreatic (BxPC-3), Breast (BT-20) | 18.67, 26.43 | |
| Cisplatin (Reference) | MCF-7 (Breast) | Variable (meta-analysis) | [1] |
| Cisplatin (Reference) | HepG2 (Liver) | Variable (meta-analysis) | [1] |
| Cisplatin (Reference) | A549 (Lung) | Variable (meta-analysis) | [1] |
Note: The variability in Cisplatin IC50 values highlights the importance of standardized experimental conditions.
Antimicrobial Activity
Comparative Antimicrobial Activity of Halogenated Chalcones
| Compound/Derivative | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| Brominated Pyrazine-based Chalcone (CH-0y) | Staphylococcus aureus | MIC: 15.625 - 62.5 µM | [2] |
| Chlorinated Pyrazine-based Chalcone (CH-0w) | Staphylococcus aureus | MIC: 31.25 - 125 µM | [2] |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 mm inhibition zone | |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 mm inhibition zone | |
| Vancomycin (Reference) | Staphylococcus aureus | - | [3] |
| Tetracycline (Reference) | Staphylococcus aureus | - | [3] |
Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory pathways. Research on various chalcone derivatives has demonstrated their potential to suppress the production of inflammatory mediators. While specific in vitro data for this compound is limited in the reviewed literature, a study on an indole-based chalcone derivative containing a 4-bromophenyl group showed significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model.
Mechanisms of Action
The biological activities of chalcones, including this compound, are often linked to their interaction with key signaling pathways involved in cell proliferation, inflammation, and survival.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses and is often dysregulated in cancer. Several chalcone derivatives have been shown to inhibit NF-κB activation. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in cell growth, differentiation, and immune responses. Aberrant JAK/STAT signaling is implicated in various cancers. Some synthetic chalcones have been identified as inhibitors of the JAK/STAT pathway, targeting the phosphorylation of both JAK and STAT proteins.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and its derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. A vehicle control (e.g., DMSO) should be included. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
Safety Operating Guide
Proper Disposal of 4'-Bromochalcone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4'-Bromochalcone should be treated as hazardous waste and disposed of through a licensed environmental waste management company. Do not discharge down the drain or mix with non-hazardous waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust and splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust. |
Disposal Protocol: A Step-by-Step Guide
The standard and recommended procedure for the disposal of this compound is through collection, proper labeling, and transfer to a certified hazardous waste disposal company. Chemical neutralization at the laboratory scale is not recommended due to the lack of validated protocols and the potential for hazardous reaction byproducts.
Step 1: Waste Segregation
Proper segregation is critical to ensure safe handling and compliant disposal.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
This includes contaminated items such as weighing boats, filter paper, and paper towels.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated organic waste or aqueous waste.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Keep containers tightly closed when not in use.
Step 3: Accidental Spill Clean-up
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don the recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Ensure all necessary paperwork and documentation for the waste transfer are completed in accordance with local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for Handling 4'-Bromochalcone
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4'-Bromochalcone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₁BrO | [1][2] |
| Molecular Weight | 287.15 - 287.16 g/mol | [1][2] |
| Melting Point | 98 - 105 °C | [2] |
| Appearance | Pale yellow crystalline solid | [2] |
Operational Plan: Safe Handling Protocol
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. This protocol outlines the necessary steps for preparation, handling, and post-handling procedures.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood with appropriate exhaust ventilation, especially at places where dust may be formed.[1]
-
Emergency Equipment: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.
-
Pre-Handling Check: Before starting any work, read and understand the Safety Data Sheet (SDS).[3] Ensure all necessary personal protective equipment is available and in good condition.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.[4] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Citations |
| Eye and Face Protection | Use chemical safety goggles and a face shield. Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Hand Protection | Wear chemical-resistant gloves. Gloves must be inspected for any damage before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. | [1] |
| Body Protection | A lab coat is required. For tasks with a higher risk of exposure, a complete chemical-resistant suit should be worn. | [1][4] |
| Respiratory Protection | If there is a risk of dust formation or if ventilation is inadequate, wear a NIOSH-certified respirator. | [5] |
Handling Procedure
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Prevent Dust Formation: Handle the solid carefully to prevent the formation of dust and aerosols.[1] Do not perform actions like dry sweeping of spilled solid.
-
Weighing: If weighing the solid, do so within a chemical fume hood or a ventilated balance enclosure.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: As this compound is a halogenated organic compound, all waste containing this chemical must be segregated into a clearly labeled "Halogenated Organic Waste" container.[6]
-
Solid vs. Liquid Waste: Use separate, designated containers for solid waste (e.g., excess this compound, contaminated filter paper) and liquid waste (e.g., solutions containing this compound).
Waste Collection and Storage
-
Containers: Use suitable, closed, and properly labeled containers for waste collection.[1]
-
Spill Cleanup: In case of a spill, sweep up the solid material without creating dust and place it into a designated, sealed container for disposal.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending disposal.
Disposal Procedure
-
Professional Disposal: Arrange for the disposal of surplus and non-recyclable this compound through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[1] Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly and dispose of them according to institutional and local guidelines.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
